Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBCGYUKKDAHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=S)N=NN1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073062 | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113221-74-2 | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113221742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on Theoretical Studies of 5-Mercapto-1H-tetrazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study 5-mercapto-1H-tetrazole (5-MT) derivatives. We will delve into the quantum chemical calculations, molecular dynamics simulations, and molecular docking techniques that are pivotal in elucidating the electronic structure, reactivity, and potential applications of this important class of heterocyclic compounds.
The Significance of 5-Mercapto-1H-tetrazole Derivatives
5-Mercapto-1H-tetrazole and its derivatives are a fascinating and versatile class of compounds. Their unique structural features, including the presence of a tetrazole ring and a thiol group, give rise to a rich tapestry of chemical and physical properties. This has led to their investigation in a wide range of applications, from corrosion inhibitors for various metals to promising scaffolds in medicinal chemistry. The ability of these molecules to exist in different tautomeric forms further adds to their complexity and potential for diverse interactions.
Theoretical studies are indispensable for unraveling the intricate details of these molecules at the atomic level. By employing computational methods, we can gain insights into their electronic properties, predict their behavior in different environments, and guide the rational design of new derivatives with enhanced functionalities.
Unraveling Tautomerism: A Computational Perspective
A key characteristic of 5-mercapto-1H-tetrazole is its ability to exist in different tautomeric forms, primarily the thiol and thione forms. The relative stability of these tautomers can be influenced by the solvent environment and the nature of substituents on the tetrazole ring.[1] Computational chemistry provides a powerful toolkit to investigate this tautomeric equilibrium.
It is generally accepted that the thione form is more stable for mercaptotetrazoles.[1] Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the energy differences between these tautomers. For instance, studies have shown that in the gas phase, the 2H-form of tetrazole derivatives is often more stable than the 1H-form.[2]
Diagram: Tautomeric Equilibrium of 5-Mercapto-1H-tetrazole
Caption: Tautomeric equilibrium between the thiol and thione forms of 5-mercapto-1H-tetrazole.
Probing Electronic Structure and Reactivity with Density Functional Theory (DFT)
DFT is a cornerstone of computational chemistry for studying the electronic properties of molecules.[3] It allows for the calculation of various quantum chemical parameters that provide deep insights into the reactivity and potential applications of 5-MT derivatives.
Key Quantum Chemical Parameters
Several calculated parameters are crucial for understanding the behavior of these molecules:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons.[2]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons.[2]
-
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.[2][4]
-
Dipole Moment (μ): This parameter provides information about the overall polarity of a molecule, which can influence its solubility and intermolecular interactions.
-
Mulliken Charges: These charges provide an estimation of the partial atomic charges within a molecule, helping to identify nucleophilic and electrophilic centers.
-
Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule, identifying the most probable locations for nucleophilic and electrophilic attacks.[3]
Application in Corrosion Inhibition
5-MT derivatives have shown significant promise as corrosion inhibitors for various metals, including copper and steel.[2][5] DFT calculations are instrumental in elucidating the mechanism of inhibition at the molecular level.
The effectiveness of a corrosion inhibitor is often linked to its ability to adsorb onto the metal surface, forming a protective film. DFT can be used to model this adsorption process and calculate the adsorption energy (ΔEads), which indicates the strength of the interaction between the inhibitor molecule and the metal surface. A more negative ΔEads suggests a stronger and more stable adsorption.[5]
The electron-donating and accepting properties of the inhibitor, as described by EHOMO and ELUMO, are critical. Generally, molecules with high EHOMO and low ELUMO values are expected to be effective corrosion inhibitors. The high EHOMO facilitates electron donation to the vacant d-orbitals of the metal, while the low ELUMO allows for back-donation from the metal to the molecule, strengthening the bond.[2]
Table 1: Calculated Quantum Chemical Parameters for a Series of Substituted Tetrazole Derivatives [2]
| Molecule | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 1a | -H (1H) | -6.782 | -1.725 | 5.057 |
| 1b | -H (2H) | -7.016 | -2.024 | 4.992 |
| 4a | -OH (1H) | -6.803 | -1.489 | 5.314 |
| 4b | -OH (2H) | -6.607 | -1.978 | 4.629 |
| 6a | -CN (1H) | -7.611 | -3.373 | 4.238 |
| 6b | -CN (2H) | -7.838 | -3.008 | 4.830 |
| 7a | -NO2 (1H) | -7.704 | -4.669 | 3.035 |
| 7b | -NO2 (2H) | -7.356 | -4.146 | 3.210 |
Data extracted from a DFT study on substituted tetrazoles.[2]
Experimental Protocol: DFT Calculation for a 5-MT Derivative
This protocol outlines the general steps for performing a DFT calculation on a 5-MT derivative to determine its quantum chemical parameters.
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of the 5-MT derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
Perform a full geometry optimization using DFT. A common choice of functional and basis set for such systems is B3LYP/6-31G(d).[3] For studies involving metal surfaces, functionals like PW91 are often employed.[5]
-
-
Frequency Calculation:
-
After optimization, perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
From the optimized structure, calculate the electronic properties, including EHOMO, ELUMO, dipole moment, and Mulliken charges.
-
Perform a Natural Bond Orbital (NBO) analysis to gain further insights into bonding and charge distribution.
-
-
Data Analysis and Interpretation:
-
Analyze the calculated parameters to understand the molecule's reactivity, stability, and potential for specific applications like corrosion inhibition.
-
Visualize the HOMO and LUMO orbitals to identify the regions of the molecule involved in electron donation and acceptance.
-
Diagram: DFT Workflow for Analyzing a 5-MT Derivative
Caption: A typical workflow for DFT calculations on a 5-MT derivative.
Simulating Dynamic Behavior with Molecular Dynamics (MD)
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow us to study the dynamic behavior of 5-MT derivatives over time. This is particularly valuable for understanding their interactions with surfaces and in solution.
In the context of corrosion inhibition, MD simulations can model the adsorption of inhibitor molecules onto a metal surface in the presence of a corrosive environment (e.g., an aqueous solution with ions). These simulations provide insights into:
-
The orientation of the inhibitor molecules on the surface.
-
The formation of a protective layer.
-
The interaction energies between the inhibitor, the surface, and the solvent molecules.
Experimental Protocol: MD Simulation of a 5-MT Derivative on a Metal Surface
This protocol provides a general outline for performing an MD simulation to study the corrosion inhibition properties of a 5-MT derivative.
-
System Setup:
-
Construct a simulation box containing a slab of the metal surface (e.g., Cu(111) or Fe(110)).
-
Place the 5-MT derivative molecules above the metal surface.
-
Solvate the system with water molecules and add any relevant ions to mimic the corrosive environment.
-
-
Force Field Parameterization:
-
Assign appropriate force field parameters to all atoms in the system. Standard force fields like AMBER or CHARMM can be used for the inhibitor and solvent, while specialized force fields may be needed for the metal surface.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes and to obtain a low-energy starting configuration.
-
-
Equilibration:
-
Perform a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves a constant volume (NVT) equilibration followed by a constant pressure (NPT) equilibration.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically several nanoseconds) to collect data on the system's behavior.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate properties such as the radial distribution functions (to understand the structure of the adsorbed layer), the mean square displacement (to study diffusion), and the interaction energies.
-
Diagram: MD Simulation Workflow for Corrosion Inhibition Studies
Caption: A generalized workflow for MD simulations of corrosion inhibitors.
Guiding Drug Discovery with Molecular Docking
In the realm of drug development, 5-MT derivatives are explored for their potential as therapeutic agents, including antimicrobial and anticancer activities.[6][7] Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This allows researchers to:
-
Identify potential biological targets for a 5-MT derivative.
-
Predict the binding affinity between the ligand and the receptor.
-
Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
-
Guide the design of new derivatives with improved binding and biological activity.
Experimental Protocol: Molecular Docking of a 5-MT Derivative
This protocol outlines the general steps for performing a molecular docking study.
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Build the 3D structure of the 5-MT derivative and optimize its geometry.
-
-
Defining the Binding Site:
-
Identify the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by using a binding site prediction tool.
-
Define a "docking box" that encompasses the binding site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.[6] The program will generate a series of possible binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Visualize the ligand-receptor complex to understand the key intermolecular interactions.
-
Use the docking results to propose modifications to the ligand that could enhance its binding affinity.
-
Conclusion
Theoretical studies based on quantum chemical calculations, molecular dynamics simulations, and molecular docking are indispensable tools for advancing our understanding of 5-mercapto-1H-tetrazole derivatives. These computational methodologies provide a wealth of information that complements and guides experimental research, accelerating the discovery and development of new materials and therapeutic agents. As computational power and theoretical models continue to evolve, we can expect even more profound insights into the fascinating world of these versatile heterocyclic compounds.
References
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Upadhyay, R., et al. (2025). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights. Journal of Molecular Structure, 1351, 144206. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Drug Design, Development and Therapy, 14, 4639–4654. [Link]
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Ahmadi, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 8(11), 10003–10015. [Link]
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Upadhyay, R., et al. (2025). Spectroscopic Investigations and Td-Dft Analysis of 5-Mercapto-1-Phenyl-1h-Tetrazole Molecule: Experimental and Theoretical Insights. Request PDF. [Link]
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Barone, G., et al. (2021). The Early Steps of Molecule-to-Material Conversion in Chemical Vapor Deposition (CVD): A Case Study. Nanomaterials, 11(4), 988. [Link]
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Mukhlif, M. G., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. ResearchGate. [Link]
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Ahmadi, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. [Link]
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Ahmadi, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Request PDF. [Link]
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Mukhlif, M. G., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results, 13(2), 1-8. [Link]
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YouTube. (2022). Day 5 - Computer Exercise: Classical Molecular Dynamics. [Link]
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Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Scientific Reports, 10(1), 10001. [Link]
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Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(12), 2977. [Link]
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Sabeh, M. A., et al. (2015). DFT calculations for corrosion inhibition of copper by tetrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1039-1048. [Link]
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Bohr, H. (2011). Computer Simulations - from Peptides to Metalloenzymes. Technical University of Denmark. [Link]
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Choudhary, V. K., et al. (2021). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. ResearchGate. [Link]
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Shamkhi, Z. S. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. University of Misan. [Link]
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BioExcel. (2021). Basis of molecular dynamics simulations - Part I. YouTube. [Link]
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ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Abstract: Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate (SMTA) is a multifunctional heterocyclic compound with significant utility in medicinal chemistry and materials science. Its unique structure, combining a tetrazole ring, a thiol group, and a sodium acetate moiety, makes it a valuable building block for novel pharmaceutical agents and advanced polymers[1]. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive analysis of the thermal behavior of SMTA, detailing experimental methodologies for its assessment, interpreting thermal analysis data, and proposing a plausible decomposition pathway based on established principles of tetrazole chemistry.
Introduction to Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA)
Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate, hereafter referred to as SMTA, is a derivative of 5-mercapto-1H-tetrazole. The core of the molecule is the tetrazole ring, a five-membered heterocycle with four nitrogen atoms. Tetrazoles are known for their high nitrogen content and significant positive enthalpy of formation, classifying many of their derivatives as energetic materials[2][3][4]. The tetrazole ring in SMTA acts as a potent bioisostere for carboxylic acids, a key feature leveraged in drug design[1].
The molecule's functionality is enhanced by:
-
A mercapto (thiol) group (-SH) at the 5-position, which is crucial for forming thioether linkages in pharmaceutical synthesis and can participate in cross-coupling reactions[1].
-
An acetate group attached at the 1-position of the tetrazole ring, which, as a sodium salt, significantly enhances aqueous solubility[1].
This combination of functional groups makes SMTA a versatile intermediate. It is used in the synthesis of bioactive compounds, including antimicrobial and antifungal agents, and as an additive to enhance the mechanical properties and thermal stability of synthetic resins[1]. Given these applications, defining its thermal limits is a critical aspect of process safety and product quality.
Physicochemical Properties and Thermal Profile
The thermal behavior of SMTA is dictated by its molecular structure. The inherent strain and high nitrogen content of the tetrazole ring make it the most thermally sensitive part of the molecule[3][4]. Upon heating, tetrazole compounds typically undergo decomposition, often releasing large volumes of nitrogen gas (N₂)[3][4].
A review of available data shows some variance in the reported decomposition temperature, which may be attributable to different analytical conditions (e.g., heating rate, atmosphere) or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₄NaO₂S | [5] |
| Molecular Weight | 182.13 g/mol | |
| Appearance | White to orange to green powder/crystal | |
| Decomposition Onset | ~180°C (via TGA/DSC) | [1] |
| Melting Point | 250°C (with decomposition) | |
| 265°C (with decomposition) | [5] | |
| Aqueous Solubility | ~50 mg/mL at 25°C | [1] |
The discrepancy between the decomposition onset (~180°C) and the melting point with decomposition (~250-265°C) highlights the importance of standardized thermal analysis. The onset temperature, typically determined from TGA or DSC, is the most critical parameter for defining the upper limit for safe handling.
Experimental Assessment of Thermal Stability
To accurately characterize the thermal stability of SMTA, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[6]
-
Expert Rationale: TGA is employed to measure changes in mass as a function of temperature, providing clear data on decomposition temperatures and mass loss percentages corresponding to specific molecular fragments. DSC is used concurrently to measure the heat flow associated with thermal transitions, identifying whether decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing). For tetrazole-based compounds, a strong exotherm is expected due to the rapid release of energy upon ring cleavage and N₂ formation.
Detailed Experimental Protocol: TGA/DSC Analysis of SMTA
This protocol is designed as a self-validating system to ensure reproducible and accurate results.
Objective: To determine the onset decomposition temperature, mass loss profile, and thermal nature (endo/exothermic) of SMTA decomposition.
Instrumentation: A simultaneous TGA/DSC analyzer is preferred.
Methodology:
-
Sample Preparation:
-
Carefully weigh 2-3 mg of SMTA into a standard aluminum or ceramic TGA pan.[2] A small sample mass is crucial to prevent rapid pressure buildup from gas evolution and to ensure uniform heating.
-
Record the exact mass to four decimal places.
-
Gently tap the pan to ensure an even, thin layer of the sample at the bottom.
-
-
Instrument Setup & Calibration:
-
Ensure the instrument is calibrated for both temperature and mass according to manufacturer specifications.
-
Purge the furnace and balance with high-purity nitrogen gas at a flow rate of 20-50 mL/min.[2]
-
Causality: An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition of the molecule without interference from oxidative processes.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before analysis begins.
-
Heating Ramp: Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min.[7]
-
Expert Insight: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time. Slower rates can provide better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.[8]
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Interpretation of TGA/DSC Data
-
TGA Curve: A sharp drop in mass indicates decomposition. The onset temperature of this drop is the primary indicator of thermal instability. The percentage of mass lost in each step can be correlated with the loss of specific molecular fragments (e.g., CO₂, H₂S, N₂).
-
DTG Curve: The peaks on the Derivative Thermogravimetry (DTG) curve correspond to the points of maximum decomposition rate, helping to distinguish between different stages of decomposition.
-
DSC Curve: The corresponding peak on the DSC curve will confirm the nature of the transition. For SMTA, a sharp exothermic peak is expected to coincide with the rapid mass loss, confirming the high-energy release characteristic of tetrazole ring decomposition.
Proposed Decomposition Pathway of SMTA
While the precise mechanism requires advanced analytical studies (e.g., TGA-FTIR-MS), a scientifically plausible decomposition pathway can be proposed based on the known chemistry of tetrazoles and carboxylates.[3][4][9]
Principles of Tetrazole Decomposition
The thermal decomposition of tetrazoles is a complex process but often involves the cleavage of the heterocyclic ring to liberate molecular nitrogen (N₂), which is a thermodynamically highly favorable process.[3][4] The substituents on the ring play a critical role in directing the fragmentation pathway.
Visualized Decomposition Pathway for SMTA
The decomposition of SMTA likely proceeds in a multi-stage process initiated by the cleavage of the most labile bonds.
Caption: Proposed thermal decomposition pathway for SMTA.
Mechanistic Explanation:
-
Initial Stage (Decarboxylation): The C-C bond in the acetate moiety is relatively weak. The initial decomposition step, likely occurring around the onset temperature of ~180°C, is the decarboxylation of the acetate group to release carbon dioxide (CO₂).[1]
-
Second Stage (Tetrazole Ring Fragmentation): Following or concurrently with decarboxylation, the increased thermal energy leads to the fragmentation of the tetrazole ring. This is a highly exothermic process characterized by the rapid loss of two molecules of nitrogen (N₂), a hallmark of tetrazole decomposition.[3][4]
-
Final Products: The remaining fragments, including the sulfur atom and the remaining carbon-nitrogen structure, will likely decompose into smaller, volatile molecules like hydrogen sulfide (H₂S) or carbon disulfide (CS₂), and a solid residue, possibly containing sodium sulfide and sodium cyanamide species.
Factors Influencing Stability
The thermal stability of SMTA is not absolute and can be influenced by several factors:
-
Presence of the Sodium Cation: Metal salts of tetrazoles can have significantly different thermal stabilities compared to their parent acidic forms. For instance, sodium tetrazolate is more stable than some of its substituted counterparts.[7] The ionic bond between sodium and the carboxylate group generally imparts higher thermal stability than a covalent C-H bond.
-
Atmospheric Conditions: While this guide specifies an inert atmosphere for intrinsic stability testing, the presence of oxygen could lead to different, oxidative decomposition pathways, potentially at lower temperatures.
-
Impurities: The presence of residual solvents, starting materials, or catalytic residues from its synthesis can lower the decomposition temperature and alter the decomposition mechanism.
Summary and Recommendations
Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate exhibits thermal decomposition with a reported onset temperature of approximately 180°C.[1] The decomposition process is complex, likely initiated by decarboxylation followed by the characteristic exothermic fragmentation of the tetrazole ring to release nitrogen gas.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Process Temperature Limit: Manufacturing or experimental processes involving SMTA should be designed to remain well below the 180°C onset temperature to ensure a sufficient safety margin.
-
Analytical Characterization: Always perform TGA/DSC analysis on new batches of SMTA to verify the decomposition profile, as impurities can significantly affect thermal stability.
-
Controlled Atmosphere: When heating SMTA, consider the process atmosphere. Operations under an inert atmosphere (e.g., nitrogen, argon) are recommended to prevent oxidative side reactions.
-
Safe Storage: Store SMTA in a cool, dry place away from heat sources. While stable at ambient temperatures, prolonged exposure to elevated temperatures should be avoided.[1]
By adhering to these guidelines and understanding the fundamental thermal behavior of this compound, researchers can safely and effectively utilize Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate in its various applications.
References
- Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. (2025).
- Ding X, Zhao S, Ni L, Pan Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology, 2:13.
- Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)
- Ostrovskii, V.A., Chernova, E.N., Zhakovskaya, Z.A., Pavlyukova, Y.N., Ilyushin, M.A., & Trifonov, R.E. (2024). Decomposition products of tetrazoles.
- Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)
- Wang, X., & Liu, J. (n.d.). Study on Crystal Structure and Thermal Behavior of Sodium Tetrazolate and Sodium 5-Chlorotetrazolate.
- Ostrovskii, V.A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.
- The mechanism and kinetics of decomposition of 5-aminotetrazole. PubMed.
- 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2. ChemicalBook.
- Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties.
- Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (2024). R Discovery.
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[2][3][10]Triazolo[4,3-b][2][3][10]tetrazine. (2022). MDPI.
- Synthesis of 5‐(1H‐Tetrazolyl)
- Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. (2025).
- High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. (2025).
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Methodological & Application
Application Notes and Protocols for Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate in Copper Electroplating
Introduction: The Role of Advanced Additives in High-Performance Copper Electroplating
The relentless drive for miniaturization and enhanced performance in the electronics industry has placed stringent demands on the quality and reliability of copper interconnects. Copper electroplating, a cornerstone of modern electronics manufacturing, is instrumental in creating these vital conductive pathways on printed circuit boards (PCBs) and in semiconductor packaging.[1] The success of achieving uniform, void-free copper deposits, particularly in high-aspect-ratio features like microvias and through-holes, is critically dependent on the sophisticated chemistry of the electroplating bath. This bath is a complex mixture of copper salts, acid, and a meticulously balanced combination of organic additives, namely suppressors, accelerators, and levelers.[2][3]
This document provides a comprehensive guide to the application of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) , a heterocyclic organic compound, as a high-performance leveling agent in acidic copper electroplating baths. These application notes and protocols are intended for researchers, scientists, and process engineers engaged in the development and optimization of copper electroplating processes for advanced electronic applications.
Physicochemical Properties of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA)
A thorough understanding of the physicochemical properties of SMTA is fundamental to its effective application.
| Property | Value | Reference |
| Chemical Name | Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | N/A |
| CAS Number | 113221-74-2 | N/A |
| Molecular Formula | C₃H₃N₄NaO₂S | N/A |
| Molecular Weight | 182.14 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in water | N/A |
The key functional groups of SMTA, the tetrazole ring and the mercapto (-SH) group, are responsible for its activity as a leveling agent in copper electroplating. The tetrazole moiety provides a stable, aromatic structure that can interact with the copper surface, while the mercapto group exhibits strong affinity for copper, facilitating adsorption.[4]
Mechanism of Action: SMTA as a Leveling Agent
In copper electroplating, achieving a uniform deposit thickness across a substrate with varying surface topography is a significant challenge. Leveling agents are organic additives designed to address this by selectively inhibiting copper deposition on protrusions or areas of high current density, thereby allowing for faster deposition in recesses and microvias. This differential inhibition is crucial for achieving a smooth and level copper surface.
The proposed mechanism for SMTA as a leveling agent is based on its molecular structure and its interaction with the copper surface and other plating additives.
Adsorption and Inhibition
The SMTA molecule, with its nitrogen-rich tetrazole ring and sulfur-containing mercapto group, readily adsorbs onto the copper surface. This adsorption is particularly pronounced at sites with higher electrochemical potential, such as the edges of vias and surface protrusions. The adsorbed SMTA layer acts as a barrier, inhibiting the transport of copper ions to the surface and thus slowing down the local deposition rate.[5]
Synergistic Interaction with Suppressors and Accelerators
The effectiveness of a leveling agent is highly dependent on its interaction with other organic additives in the plating bath.
-
Suppressors: Suppressors, typically high-molecular-weight polymers like polyethylene glycol (PEG), form a film on the entire cathode surface, creating a barrier to copper deposition. This suppression effect is generally uniform.
-
Accelerators: Accelerators, such as bis-(3-sulfopropyl) disulfide (SPS), are smaller molecules that can displace the suppressor film, particularly at the bottom of features where mass transport of the larger suppressor molecules is limited. This leads to accelerated deposition in these areas.
SMTA, as a leveling agent, works in concert with the suppressor. In areas of high convection, such as the outer surface of the PCB, both the suppressor and SMTA are readily available, leading to strong inhibition of copper deposition. Conversely, within the confines of a microvia, the concentration of the larger suppressor and leveler molecules is lower, allowing the smaller accelerator molecules to dominate and promote bottom-up filling.[2][3]
Below is a conceptual diagram illustrating the synergistic action of plating additives.
Experimental Protocols
The following protocols provide a framework for evaluating and implementing SMTA in a laboratory or pilot-scale copper electroplating setup.
Protocol 1: Preparation of a Stock Solution of SMTA
Objective: To prepare a concentrated stock solution of SMTA for accurate addition to the plating bath.
Materials:
-
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) powder
-
Deionized (DI) water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Accurately weigh a predetermined amount of SMTA powder (e.g., 1.000 g).
-
Transfer the powder to a clean volumetric flask.
-
Add approximately half the final volume of DI water to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the SMTA is completely dissolved.
-
Carefully add DI water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask with the compound name, concentration, and date of preparation.
Protocol 2: Hull Cell Testing for Optimizing SMTA Concentration
Objective: To determine the optimal concentration range of SMTA in a given copper electroplating bath using a Hull cell. The Hull cell provides a qualitative assessment of the plating performance over a wide range of current densities on a single test panel.[6][7][8][9][10]
Materials:
-
Standard 267 mL Hull cell
-
Copper anode
-
Polished brass or copper-clad laminate Hull cell panels
-
DC power supply (rectifier)
-
Air agitation source (optional, but recommended)
-
Base copper electroplating solution (without SMTA)
-
SMTA stock solution (from Protocol 1)
-
Appropriate cleaning and activation solutions for the test panels
Procedure:
-
Baseline Test:
-
Fill the Hull cell with 267 mL of the base copper electroplating solution.
-
Clean and activate a Hull cell panel according to standard procedures.
-
Place the copper anode and the prepared cathode panel in the Hull cell.
-
Apply a specific current (e.g., 2 A) for a set time (e.g., 5 minutes) with or without air agitation.
-
Remove the panel, rinse with DI water, and dry.
-
Observe the appearance of the copper deposit across the panel, noting the brightness, burning at high current densities, and dullness at low current densities. This serves as the control.
-
-
SMTA Addition and Testing:
-
Add a small, precise volume of the SMTA stock solution to the Hull cell to achieve a desired starting concentration (e.g., 1 ppm).
-
Stir the solution to ensure complete mixing.
-
Repeat the plating test on a new, freshly prepared panel under the same conditions as the baseline test.
-
Observe the changes in the deposit appearance. Look for an expansion of the bright plating range and a reduction in burning at the high-current-density end.
-
Incrementally increase the concentration of SMTA (e.g., in steps of 1-2 ppm) and repeat the Hull cell test for each concentration.
-
The optimal concentration range is typically where the widest bright plating range is achieved without causing excessive dullness or other defects at the low-current-density end.
-
Data Presentation: The results of the Hull cell tests can be tabulated for easy comparison.
| SMTA Concentration (ppm) | High Current Density Region | Mid Current Density Region | Low Current Density Region |
| 0 (Baseline) | Burnt, powdery deposit | Semi-bright | Dull, matte deposit |
| 1 | Reduced burning, semi-bright | Bright, level deposit | Semi-bright |
| 3 | No burning, bright | Very bright, smooth | Bright |
| 5 | Bright | Bright, smooth | Slightly dull |
Protocol 3: Cyclic Voltammetry Stripping (CVS) for Bath Analysis
Objective: To quantitatively monitor the effective concentration of SMTA and other organic additives in the plating bath. CVS is an electrochemical technique that measures the influence of additives on the copper deposition and stripping process.[11][12][13][14]
Materials:
-
CVS instrument with a rotating disk electrode (e.g., platinum)
-
Copper electroplating bath sample
-
Standard solutions of the individual additives (suppressor, accelerator, SMTA) in the base electrolyte
Procedure:
-
Calibration:
-
Prepare a series of calibration standards by adding known concentrations of SMTA to the base electrolyte containing the suppressor and accelerator at their target concentrations.
-
Run a CVS analysis for each standard. The instrument applies a potential waveform to the rotating electrode, causing copper to deposit and then strip. The area under the stripping peak is proportional to the amount of copper deposited.
-
Plot the stripping peak area (or a related parameter provided by the instrument software) against the known SMTA concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Take a representative sample from the production plating bath.
-
Run the CVS analysis on the sample under the same conditions as the calibration standards.
-
Use the calibration curve to determine the effective concentration of SMTA in the bath sample.
-
Workflow for CVS Analysis:
Protocol 4: Via-Filling Performance Evaluation
Objective: To assess the effectiveness of SMTA in achieving bottom-up, void-free filling of microvias in a PCB test coupon.[1][15][16]
Materials:
-
PCB test coupons with microvias of known dimensions
-
Optimized copper electroplating bath containing SMTA
-
Electroplating tank with appropriate agitation and temperature control
-
DC or pulse-plating power supply
-
Metallographic cross-sectioning equipment
-
Optical or scanning electron microscope (SEM)
Procedure:
-
Pre-treatment: Clean and activate the PCB test coupon using a standard industrial process to ensure good adhesion of the plated copper.
-
Electroplating:
-
Immerse the test coupon in the optimized copper electroplating bath.
-
Apply the desired current density (e.g., 20 A/ft²) for a time calculated to deposit a sufficient thickness of copper to fill the vias.
-
Maintain consistent agitation and temperature throughout the plating process.
-
-
Post-treatment: Rinse the plated coupon with DI water and dry.
-
Analysis:
-
Perform a metallographic cross-section of the plated microvias.
-
Examine the cross-sections under a microscope to evaluate the filling performance. Key metrics include:
-
Percent Filling: The extent to which the via is filled with copper.
-
Dimple/Void Formation: The presence of any depressions or voids in the filled via.
-
Surface Copper Thickness: The thickness of the copper deposit on the surface of the coupon.
-
-
Expected Results: A well-optimized plating bath with SMTA should result in complete, void-free filling of the microvias with minimal dimpling and a relatively thin layer of surface copper.
Troubleshooting
| Issue | Potential Cause | Suggested Action |
| Burning at High Current Densities | Insufficient SMTA or suppressor concentration. | Increase SMTA concentration in small increments. Verify suppressor concentration. |
| Dull Deposits in Mid-to-Low Current Density Range | Excessive SMTA concentration. | Reduce SMTA concentration. Carbon treat the bath to remove excess organics. |
| Poor Via Filling (Voids or large dimples) | Imbalance of additives (SMTA, suppressor, accelerator). Incorrect current density or agitation. | Optimize additive concentrations using Hull cell and CVS. Adjust current density and agitation. |
| Inconsistent Plating Results | Bath contamination. Degradation of additives. | Perform bath analysis (CVS, HPLC). Consider carbon treatment. Replenish additives as needed. |
Safety Precautions
Standard laboratory safety practices should be followed when handling chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The copper electroplating bath is acidic and corrosive. Handle with care in a well-ventilated area.
Conclusion
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is a promising leveling agent for advanced copper electroplating applications. Its unique molecular structure allows for effective inhibition of copper deposition at high current density areas, promoting uniform and level deposits. By following the detailed protocols for bath preparation, optimization using Hull cell testing, and quantitative analysis via CVS, researchers and engineers can effectively harness the benefits of SMTA to achieve high-quality, void-free copper interconnects for the next generation of electronic devices.
References
-
Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. Journal of Electrochemistry. [Link]
-
Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater. ResearchGate. [Link]
-
Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications. ACS Omega. [Link]
-
Via Fill and Through Hole Plating Process with Enhanced TH Microdistribution. Global Electronics Association. [Link]
-
Precision Electroplating: Hull Cell Analysis. Lab Wizard. [Link]
-
Computational analysis and experimental evidence of two typical levelers for acid copper electroplating. ResearchGate. [Link]
-
Hull Cell Procedure for PCB Acid Cu Plating. YouTube. [Link]
-
Advanced Cu Electroplating Process for Any Layer Via Fill Applications with Thin Surface Copper. SMTnet. [Link]
-
The Development of Copper-Catalyzed Aerobic Oxidative Coupling of H-tetrazoles With Boronic Acids and an Insight Into the Reaction Mechanism. PubMed. [Link]
-
Detection of Organic Additives in Copper Plating. Scribd. [Link]
-
Control of Additives in Copper Electrorefining by Using the Hull Cell Test. ResearchGate. [Link]
-
ELECTROPLATED COPPER FILLING OF THROUGH HOLES INFLUENCE OF HOLE GEOMETRY. Circuit Insight. [Link]
-
Electrodeposition, microstructure and characterization of high-strength, low-roughness copper foils with polyethylene glycol additives. RSC Publishing. [Link]
-
Hull Cell Test Method for Electroplating Solutions. PAVCO. [Link]
-
Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI. [Link]
-
the hull cell & its importance in electroplating. S A Metal Finishing Association. [Link]
-
Crystal Structure and Electrochemical Property of Tetrazole Complex of Copper [Cu(pta)2(NO3)2(H2O)2] (pta = 1-Phenyl-1H-tetrazole). Asian Journal of Chemistry. [Link]
-
Detection of Organic Additives in Copper Plating Bath Using Voltammetric Methods That Involve a Screen-printed Nano-A. ResearchGate. [Link]
-
Standard Operating Manual. Nanosystem Fabrication Facility (NFF), HKUST. [Link]
-
Prediction and Effect Verification of Thiamine as a Leveling Agent in Chip Wafer Electroplating. ACS Omega. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]
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- 6. lab-wizard.com [lab-wizard.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 10. samfa.org.za [samfa.org.za]
- 11. Online analysis of organic additives in copper plating process | Metrohm [metrohm.com]
- 12. lcms.cz [lcms.cz]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocol: Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate as a Leveling Agent in Acid Copper Electroplating
Document ID: AN-SMTA-CuP-2026-01
Introduction to Advanced Electroplating Additives
Acid copper electroplating is a cornerstone technology in modern high-density interconnects, printed circuit boards (PCBs), and advanced semiconductor packaging.[1] The performance of these processes hinges on the precise control of copper deposition, particularly for filling microscopic features like vias and trenches without voids.[2] This control is achieved through a synergistic blend of organic additives in the plating bath, broadly classified as suppressors, accelerators, and levelers.
While suppressors (e.g., Polyethylene Glycol) provide general inhibition and accelerators (e.g., SPS) promote deposition, levelers are specialized molecules that modulate the deposition rate at different points on the substrate topography. They are critical for achieving a planar surface and uniform feature filling, a property known as "throwing power".[3]
This document introduces Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate , hereafter referred to as SMTA , as a high-performance leveling agent. SMTA is a multifunctional heterocyclic compound featuring a tetrazole ring for strong surface adsorption, a mercapto (thiol) group for interaction with the copper surface, and a sodium acetate group to ensure excellent aqueous solubility.[4] These structural attributes suggest its efficacy as a convection-dependent inhibitor, making it an ideal candidate for leveling applications in advanced copper electroplating.
Physicochemical Properties of SMTA
A thorough understanding of the additive's properties is essential for its effective application and for troubleshooting bath performance.
| Property | Value | Source(s) |
| IUPAC Name | sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | [4][] |
| CAS Number | 113221-74-2 | [6] |
| Molecular Formula | C₃H₃N₄NaO₂S | |
| Molecular Weight | 182.13 g/mol | |
| Appearance | White to orange/green crystalline powder | |
| Melting Point | ~250-265 °C (with decomposition) | [6] |
| Solubility | Soluble in water; Insoluble in ether, ethanol |
Proposed Mechanism of Action as a Leveling Agent
In modern acid copper plating, the filling of microvias is governed by the "Curvature Enhanced Accelerator Coverage" (CEAC) mechanism. The additives do not act in isolation but in concert. SMTA's role as a leveler is best understood within this framework.
-
Suppressor Foundation : A suppressor, typically Polyethylene Glycol (PEG) in the presence of chloride ions, forms a passivating layer over the entire copper surface, inhibiting deposition.[2]
-
Accelerator Action : An accelerator, like bis(3-sulfopropyl)disulfide (SPS), locally displaces the suppressor layer and accelerates the copper deposition rate.[3]
-
Leveler Intervention (SMTA) : SMTA functions as a convection-dependent inhibitor. At protruding features and sharp corners ("peaks") on the substrate, where mass transport of additives from the bulk solution is high, SMTA strongly adsorbs to the surface. This adsorption is mediated by the tetrazole ring and the sulfur atom.[7][8] This localized, strong inhibition by SMTA counteracts the effect of the accelerator, slowing down copper growth on the high points.
-
Synergistic Effect : In recessed areas like microvias, the concentration of the larger SMTA molecule is lower due to restricted mass transport. Here, the smaller, more mobile accelerator (SPS) dominates, leading to a much higher deposition rate at the bottom of the feature. This differential deposition rate—inhibited on the surface and accelerated inside the via—is the essence of "bottom-up" filling and leveling. Studies on similar tetrazole-based compounds like HPTT have confirmed this synergistic and convection-dependent behavior.[9]
Caption: Proposed mechanism of SMTA as a leveling agent.
Application Protocol: Microvia Filling
This protocol provides a baseline for using SMTA in an acid copper bath for PCB fabrication. Optimization is recommended for specific applications.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Handle concentrated sulfuric acid and other chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals, including SMTA, before use.
-
Prepare for acid spills with a readily available neutralization kit (e.g., sodium bicarbonate).
Materials and Equipment
-
Chemicals: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sulfuric Acid (H₂SO₄, 98%), Hydrochloric Acid (HCl, 37%), Polyethylene Glycol (PEG, avg. MW 8000), SPS, SMTA, Deionized (DI) Water.
-
Substrate: Copper-clad laminate test coupon with microvias, pre-treated with a thin layer of electroless copper.[3]
-
Equipment: Plating cell (e.g., 267 mL Haring cell), high-purity copper anode (phosphorus-doped), DC power supply (rectifier), magnetic stirrer or air agitation system, hot plate, and standard laboratory glassware.
Plating Bath Formulation
The bath should be prepared by adding constituents in the order listed. Ensure each component is fully dissolved before adding the next.
| Component | Concentration | Function |
| Copper Sulfate (CuSO₄·5H₂O) | 180 - 220 g/L | Source of Copper Ions |
| Sulfuric Acid (H₂SO₄) | 50 - 70 g/L | Increases Conductivity |
| Chloride Ions (from HCl) | 50 - 70 mg/L (ppm) | Synergist for Suppressor |
| Suppressor (PEG 8000) | 200 - 400 mg/L (ppm) | General Inhibition |
| Accelerator (SPS) | 5 - 15 mg/L (ppm) | Promotes Deposition |
| Leveler (SMTA) | 1 - 10 mg/L (ppm) | Leveling / Brightening |
Note: The optimal SMTA concentration is highly dependent on the feature geometry and other additives. Start with 2-3 mg/L and optimize based on performance evaluation.
Step-by-Step Plating Procedure
-
Bath Preparation: Fill the plating cell with 80% of the final volume of DI water. Slowly add sulfuric acid, followed by copper sulfate, stirring until dissolved. Add HCl, PEG, SPS, and the pre-dissolved SMTA stock solution. Top up to the final volume with DI water and allow the bath to age for 4-6 hours with gentle agitation.[10]
-
Substrate Pre-treatment: Activate the electroless copper layer by dipping the coupon in 10% H₂SO₄ for 15-30 seconds, followed by a DI water rinse.[3]
-
Electroplating:
-
Immerse the coupon (cathode) and anode in the plating bath.
-
Set the bath temperature to 25 ± 3 °C.[3]
-
Apply constant agitation (e.g., magnetic stirrer at 750 rpm).[3]
-
Begin plating at a current density of 1.5 - 2.5 A/dm² (15 - 25 ASF).
-
The plating time should be calculated to achieve the desired copper thickness (e.g., ~60 minutes for 25 µm).
-
-
Post-Plating: Turn off the rectifier, remove the coupon, and immediately rinse thoroughly with DI water. Dry the coupon with compressed air.
Experimental Workflow Visualization
Caption: General experimental workflow for plating with SMTA.
Performance Evaluation and Quality Control
A self-validating protocol requires robust methods for evaluating the outcome.
-
Filling Performance: The primary test for a leveler. After plating, the coupon should be mounted in epoxy resin, sectioned across the microvias, and polished.[3] The cross-section is then examined using a Scanning Electron Microscope (SEM) to assess the filling percentage and to check for defects like voids, seams, or keyholes.
-
Throwing Power: Can be qualitatively assessed using a Hull Cell. A panel plated in a Hull Cell will show the deposit appearance over a wide range of current densities. A bath with good leveling will produce a uniform, bright deposit across a broader current density range.
-
Surface Appearance: The plated surface should be smooth and bright. Rough or "burnt" deposits at high current density areas may indicate an imbalance in the additive concentrations.
Troubleshooting
| Problem | Potential Cause(s) Related to SMTA | Suggested Solution(s) |
| Incomplete Via Filling / Voids | - SMTA concentration too high, causing excessive inhibition. - SMTA/Accelerator ratio is off. | - Decrease SMTA concentration in 1-2 mg/L increments. - Analyze and adjust accelerator concentration. |
| "Dog-Bone" Effect (thicker plating at via entrance) | - SMTA concentration too low, providing insufficient leveling. | - Increase SMTA concentration in 1-2 mg/L increments. |
| Dull or Hazy Deposit | - Contamination of the plating bath. - Incorrect SMTA concentration. | - Perform a carbon treatment on the bath to remove organic contaminants. - Run a Hull Cell panel to determine the optimal SMTA range. |
| Brittle or Stressed Deposit | - Breakdown products of organic additives have accumulated. | - Monitor Total Organic Carbon (TOC) in the bath. - Perform a carbon treatment or partial bath replacement. |
Conclusion
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) is a highly effective leveling agent for modern acid copper electroplating applications. Its unique molecular structure allows for strong, convection-dependent inhibition at high points on a substrate, which, in synergy with standard suppressors and accelerators, promotes void-free, bottom-up filling of high-aspect-ratio features. Proper control of its concentration relative to other bath components is critical for achieving optimal performance, leading to reliable and high-quality copper interconnects.
References
-
Hopax Fine Chemicals. (2021). Blog - Categories of electroplating additives and their applications. Link
-
Benchchem. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | RUO. Link
-
Aleshina, V.Kh., et al. (2021). Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards. Semantic Scholar. Link
-
Wang, C., et al. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. PMC - PubMed Central. Link
-
TCI Chemicals. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate 113221-74-2. Link
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Artsiusheus, I., et al. (2016). 5-(2-Mercaptoethyl)-1H-tetrazole: Facile Synthesis and Application for the Preparation of Water Soluble Nanocrystals and Their Gels. PubMed. Link
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ChemicalBook. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2. Link
-
BOC Sciences. CAS 113221-74-2 5-mercapto-1-tetrazoleacetic acid, sodium salt.
-
Tamoradi, T., et al. The proposed mechanism of synthesis of 5-substituted-1H-tetrazole.... ResearchGate. Link
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Zhang, X., et al. (2023). Impact of 5-Amino-1H Tetrazole on Reducing Silver in Copper Cathodes during Electrorefining with High Silver Content Anode Plates. MDPI. Link
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Wang, C., et al. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. ResearchGate. Link
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Khodaei, M.M., et al. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. PubMed. Link
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Chen, J., et al. (2019). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Publishing. Link
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Passek, W.F. (1968). US3373095A - Electroplating of copper. Google Patents. Link
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Li, Z., et al. (2014). CN103572332A - Plating solution of electroplated copper and preparation method thereof. Google Patents. Link
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Ghorbani-Choghamarani, A., & Norouzi, M. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. The Royal Society of Chemistry. Link
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Shaban, A., et al. (2008). Investigation of the behavior of 5-mercapto-1-phenyl-tetrazole as an inhibitor against copper corrosion in sulfuric acid media. ResearchGate. Link
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"Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate" as a leveler in microvia filling
Application Note & Protocol
Topic: Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate as a Leveling Agent for Void-Free Microvia Filling in Advanced Packaging
Audience: Researchers, Process Engineers, and Materials Scientists in the fields of semiconductor manufacturing, printed circuit board (PCB) fabrication, and electronic packaging.
Executive Summary
The relentless drive towards miniaturization in electronics necessitates high-density interconnects (HDIs), where the reliable filling of microvias is a critical manufacturing step. Achieving void-free, bottom-up copper electrodeposition in high-aspect-ratio microvias is a complex challenge, governed by the precise interplay of organic additives in the plating bath.[1][2] This document provides a detailed technical guide on the application of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (MTA-Na), a specialized tetrazole-derivative leveler, for achieving superior microvia filling performance. We will explore the fundamental mechanism, provide a validated experimental protocol, and detail methods for process characterization. While direct literature on MTA-Na is emerging, the principles outlined are grounded in extensive research on analogous mercapto-tetrazole compounds widely documented for this application.[3][4][5][6]
The Challenge: Achieving Bottom-Up Superfilling
In microvia electroplating, the goal is "superfilling" or "bottom-up" filling, where copper deposition occurs significantly faster at the bottom of the via than on the side walls and the board surface.[3][7] Conformal deposition, where plating occurs evenly on all surfaces, leads to premature closing of the via opening, creating voids or seams within the interconnect.[2][8] These defects are a primary cause of device failure under thermal and mechanical stress.
The key to superfilling lies in a multi-component additive system within an acid copper sulfate electrolyte.[9][10] This system typically includes:
-
Suppressors: Large polymer molecules (e.g., Polyethylene Glycol, PEG) that adsorb on the entire copper surface, forming an inhibition layer that blocks copper deposition.[3][11]
-
Accelerators: Sulfur-based compounds (e.g., Bis(3-sulfopropyl) disulfide, SPS) that compete with the suppressor and locally accelerate copper deposition.[3][12]
-
Levelers: Organic molecules that work synergistically with the suppressor, primarily adsorbing at high current density areas, such as the via opening and board surface, to prevent excessive buildup and ensure a planar deposit.[3][13]
Mechanism of Action: The Role of MTA-Na
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate belongs to a class of heterocyclic compounds containing both nitrogen and sulfur atoms, which are known to be highly effective in modulating copper deposition.[6][14][15] The leveling action of MTA-Na is based on a mechanism of potential- and convection-dependent adsorption.
-
Synergistic Inhibition with Suppressor: MTA-Na enhances the inhibitory effect of the suppressor (e.g., PEG and Chloride ions) on the board surface and at the via entrance.[4][5] These are areas of high convection and high electrical potential.
-
Convection-Dependent Adsorption: The transport of MTA-Na to the substrate surface is highly dependent on electrolyte agitation (convection).[3][5] On the open board surface, strong convection leads to rapid and strong adsorption of the leveler, significantly inhibiting copper deposition. Inside the microvia, where the electrolyte is more stagnant, the concentration of the leveler is lower.[16]
-
Enabling Accelerator Dominance at the Via Bottom: Due to the low convection and geometric hindrance at the bottom of the microvia, the accelerator (SPS) can displace the suppressor more effectively.[3][11] The relative scarcity of the MTA-Na leveler in this region allows the accelerator to dominate, leading to a high local deposition rate and initiating the desired bottom-up fill.
This competitive and spatially dependent adsorption of the three additive types is the cornerstone of successful microvia filling.
Caption: Figure 1: Mechanism of Additive Interaction in Microvia Filling.
Application Protocol: Microvia Filling
This protocol provides a baseline for evaluating MTA-Na as a leveler. Optimization is expected based on specific microvia dimensions and equipment.
Plating Bath Formulation
The foundation is a standard acid copper sulfate electrolyte.[9][10] The organic additives are the critical components for achieving superfilling.
| Component | Role | Concentration Range | Typical Value |
| Copper (II) Sulfate (CuSO₄·5H₂O) | Source of Copper Ions | 180 - 240 g/L | 220 g/L |
| Sulfuric Acid (H₂SO₄) | Increases Conductivity | 40 - 100 g/L | 50 g/L |
| Chloride Ions (Cl⁻) | Co-Suppressor | 40 - 70 mg/L (ppm) | 60 ppm |
| Suppressor (e.g., PEG) | General Inhibition | 100 - 300 mg/L (ppm) | 200 ppm |
| Accelerator (SPS) | Bottom-Up Filling | 1 - 5 mg/L (ppm) | 4 ppm |
| Leveler (MTA-Na) | Surface Leveling | 1 - 10 mg/L (ppm) | 6 ppm |
Note: The optimal concentration for MTA-Na should be determined experimentally. Studies on similar tetrazole compounds have found optimal performance in the 3-6 ppm range.[3][17]
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Microvia Filling Evaluation.
Step-by-Step Plating Procedure
-
Substrate Preparation: Ensure the microvia test vehicle is properly cleaned and micro-etched to provide a pristine copper seed layer for plating. A uniform electroless copper deposit of >0.3 µm is recommended for reliable filling.[18]
-
Bath Preparation:
-
Fill a plating tank (e.g., a 2L Haring cell) with 1.5 L of deionized (DI) water.
-
Slowly dissolve the required amount of Copper Sulfate while stirring.
-
Carefully and slowly add the concentrated Sulfuric Acid to the solution. Caution: This is an exothermic reaction.
-
Add the Chloride ions (from a stock solution of HCl or NaCl).
-
Add the pre-dissolved stock solutions of the Suppressor, Accelerator, and finally the MTA-Na leveler.
-
Add DI water to bring the final volume to 2 L and allow the solution to stabilize.
-
-
Electroplating:
-
Anode: Use phosphorized copper anodes.
-
Temperature: Maintain the bath at 25 °C.[3]
-
Agitation: Apply continuous air sparging at a controlled flow rate (e.g., 2.5 L/h) to ensure sufficient and uniform convection.[3]
-
Plating Mode: Use galvanostatic (constant current) mode.
-
Current Density: Apply a current density of 2.0 A/dm² (ASD).[3]
-
Time: Plate for a duration sufficient to fill the vias (e.g., 60 minutes for a 75 µm deep via).[4]
-
-
Post-Treatment: After plating, rinse the substrate thoroughly with DI water and dry with nitrogen.
Characterization and Analysis
Filling Performance Evaluation
The primary method for evaluating success is through cross-sectional analysis via Scanning Electron Microscopy (SEM).
-
Sample Preparation: Carefully cut a cross-section of the plated microvias. Mount the sample in epoxy, then grind and polish it to a mirror finish to clearly expose the via structure.
-
SEM Imaging: Image the polished cross-sections.
-
Metrics:
Electrochemical Analysis (Optional)
Cyclic Voltammetry Stripping (CVS) can be used to analyze the electrochemical behavior of the additives and monitor their effective concentrations in the bath.[19][20][21] This technique measures the effect of the additives on the copper deposition and stripping rate, providing insight into the synergistic and antagonistic effects of the MTA-Na leveler with the suppressor and accelerator.[13]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Action(s) |
| Void Formation | - Incorrect additive balance (Leveler too high/low) - Insufficient accelerator activity - Poor convection inside via | - Titrate MTA-Na concentration. - Verify accelerator concentration. - Adjust agitation/air sparging rate. |
| Large Surface Dimple | - Insufficient leveling action - Low current density | - Increase MTA-Na concentration. - Increase plating current density. |
| Conformal Filling | - Suppressor concentration too low - Accelerator concentration too high - Leveler concentration too high (over-inhibition) | - Check and adjust suppressor concentration. - Verify and lower accelerator concentration. - Decrease MTA-Na concentration. |
Conclusion
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, as a member of the mercapto-tetrazole family, is a highly effective leveling agent for achieving void-free microvia filling. Its success is rooted in a convection-dependent adsorption mechanism that works in synergy with suppressors and accelerators to promote a bottom-up fill profile. By carefully controlling the bath composition and operating parameters as outlined in this guide, researchers and engineers can significantly improve the yield, reliability, and planarity of high-density interconnects in advanced electronic packaging.
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Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Advances. Available at: [Link]
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Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - PMC. National Center for Biotechnology Information. Available at: [Link]
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Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. ResearchGate. Available at: [Link]
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Dow Chemical (n.d.). Copper Electroplating Technology for Microvia Filling. ipc.org. Available at: [Link]
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Wang, C. et al. (2024). Evaluating copper plating process for filling micro vias with thin surface Cu by the 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole additive. ResearchGate. Available at: [Link]
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Wang, Y. et al. (2022). A Mini Review on the Microvia Filling Technology Based on Printed Metal Nano/Microparticles. Frontiers in Chemistry. Available at: [Link]
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Nagy, A. et al. (2015). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. ResearchGate. Available at: [Link]
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Kim, S. et al. (2021). Cyclic Voltammetry Stripping Method for Determining Additive Concentration in Cu Electroplating Solution. ResearchGate. Available at: [Link]
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Qnity (n.d.). Next Generation Electroplating Technology for High Planarity, Minimum Surface Deposition Microvia Filling. Qnity. Available at: [Link]
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Pang, X. et al. (2022). 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. Scilight. Available at: [Link]
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Yao, S. et al. (2017). Simulation of the Influence of Manufacturing Quality on Thermomechanical Stress of Microvias. University of Maryland. Available at: [Link]
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Tan, Y. et al. (2018). Classification of suppressor additives based on synergistic and antagonistic ensemble effects. ResearchGate. Available at: [Link]
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Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Advances. Available at: [Link]
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National Chiao Tung University (n.d.). Master's Thesis: Department of Materials Science and Engineering. NCTU Institutional Repository. Available at: [Link]
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Zhao, Y. et al. (2024). Simultaneously filling process and mechanism of through-hole and blind hole by copper electroplating. R Discovery. Available at: [Link]
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Josell, D. et al. (2019). Bottom-Up Copper Filling of Millimeter Size Through Silicon Vias. Journal of The Electrochemical Society. Available at: [Link]
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Graham, T. et al. (2014). Measurement and Control of Copper Additives in Electroplating Baths by High-Performance Liquid Chromatography. American Laboratory. Available at: [Link]
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Al-Hasani, A. et al. (2024). Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater. ResearchGate. Available at: [Link]
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Wang, Y. et al. (2022). A Mini Review on the Microvia Filling Technology Based on Printed Metal Nano/Microparticles. Frontiers. Available at: [Link]
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EEVblog (2024). recommend me a leveling agent for copper plating. EEVblog Electronics Community Forum. Available at: [Link]
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Serebreni, M. et al. (2020). Influence of Substrate on Microvia Structures in Printed Circuit Boards During Reflow. ResearchGate. Available at: [Link]
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Semantic Scholar (n.d.). Studies of microvia filling mechanism and a novel Cu plating formula. Semantic Scholar. Available at: [Link]
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Wang, S. et al. (2022). Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. MDPI. Available at: [Link]
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Weng, Y. et al. (2021). Detection of Organic Additives in Copper Plating Bath Using Voltammetric Methods That Involve a Screen-printed Nano-Au Electrode. Scribd. Available at: [Link]
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Application Notes and Protocols for the Electrochemical Synthesis of Tetrazoles Using Novel Precursors
Introduction: Reimagining Tetrazole Synthesis through an Electrochemical Lens
Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique electronic properties and structural resemblance to carboxylic acids have established them as critical bioisosteres in blockbuster drugs such as losartan and valsartan.[2] Furthermore, their high nitrogen content makes them valuable in the design of energetic materials.[1]
Traditionally, the synthesis of 5-substituted-1H-tetrazoles has been dominated by the [3+2] cycloaddition of nitriles with azide sources.[3][4] While effective, these methods often necessitate expensive or difficult-to-prepare nitrile precursors, harsh reaction conditions, and potentially hazardous reagents like hydrazoic acid or metal catalysts.[2][5]
Electrosynthesis emerges as a powerful and sustainable alternative, aligning with the principles of green chemistry.[6][7] By using electricity as a traceless reagent, electrochemical methods offer precise control over reactivity, often proceed under mild, ambient conditions, and can obviate the need for stoichiometric chemical oxidants or reductants. This guide delves into novel electrochemical strategies that bypass traditional nitrile precursors, offering more direct and efficient pathways to valuable tetrazole derivatives from readily available starting materials. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their implementation.
The Electrochemical Advantage: Precision, Control, and Sustainability
Organic electrosynthesis leverages the direct transfer of electrons at an electrode-solution interface to drive chemical reactions. In the context of tetrazole synthesis, this typically involves an anodic oxidation process where a precursor molecule is oxidized to a highly reactive intermediate. This approach provides several distinct advantages over classical chemical methods:
-
Mild Conditions: Most reactions can be conducted at room temperature and atmospheric pressure, preserving sensitive functional groups that might not survive thermally-driven or strongly acidic/basic methods.
-
Enhanced Safety: Electrosynthesis avoids the in-situ generation of large quantities of hazardous reagents like hydrazoic acid and can reduce reliance on potentially explosive azide salts.[5]
-
Tunable Reactivity: The reactivity of the system can be finely controlled by adjusting the applied potential or current, allowing for selective transformations that are often difficult to achieve with chemical reagents.
-
Sustainability: By replacing chemical reagents with clean electrical energy, electrosynthesis significantly reduces waste generation, improving the atom economy and environmental footprint of the process.[6][7]
Below is a conceptual diagram of a typical undivided electrochemical cell used for these syntheses.
Caption: General setup of an undivided electrochemical cell.
Novel Precursor Strategy I: Anodic Cycloaddition of Hydrazones and Azides
One of the most innovative electrochemical approaches involves the use of aldehyde- or ketone-derived hydrazones as nitrile surrogates. This strategy provides a direct, oxidant-free pathway for the synthesis of 1,5-disubstituted tetrazoles.[8][9]
Causality of the Mechanistic Pathway
The reaction is initiated by the single-electron oxidation of the hydrazone at the anode. This is the key step that cannot be easily replicated by common chemical oxidants under mild conditions. The resulting radical cation undergoes further transformation, ultimately leading to a nitrilium-like intermediate which readily undergoes the [3+2] cycloaddition with an azide source. This electrochemical initiation bypasses the need to pre-form and isolate a nitrile, streamlining the synthetic process.
Caption: Proposed mechanism for tetrazole synthesis from hydrazones.
Protocol 1: Electrochemical Synthesis of 1-benzyl-5-phenyl-1H-tetrazole from a Hydrazone Precursor
This protocol is adapted from methodologies reported for the electrochemical cycloaddition of hydrazones and azides.[8][9]
Materials:
-
Benzaldehyde N-benzylhydrazone (Precursor)
-
Azidotrimethylsilane (TMSN₃) (Azide Source)
-
Tetrabutylammonium perchlorate (ⁿBu₄NClO₄) (Supporting Electrolyte)
-
Acetonitrile (MeCN) and Methanol (MeOH) (Solvent)
-
Reticulated Vitreous Carbon (RVC) anode
-
Platinum plate cathode
-
Undivided electrochemical cell (50 mL beaker)
-
DC Power Supply (Galvanostat)
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Assembly: Set up the 50 mL undivided cell with a magnetic stir bar. Secure the RVC anode and platinum cathode, ensuring they are parallel and do not touch (approx. 1 cm apart).
-
Reagent Preparation: In the cell, dissolve benzaldehyde N-benzylhydrazone (0.5 mmol, 104.1 mg) and ⁿBu₄NClO₄ (1.5 mmol, 512.8 mg) in a 4:1 mixture of MeCN/MeOH (20 mL).
-
Reaction Initiation: Begin stirring the solution. Add TMSN₃ (1.5 mmol, 0.20 mL) to the mixture.
-
Electrolysis: Immediately commence constant current electrolysis at 10 mA. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue electrolysis for approximately 4-6 hours, or until TLC analysis indicates the consumption of the starting hydrazone.
-
Work-up and Purification:
-
Upon completion, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-benzyl-5-phenyl-1H-tetrazole.
-
Novel Precursor Strategy II: Multicomponent Synthesis via C(sp³)–H Functionalization
A truly groundbreaking approach is the electrochemical multicomponent reaction (e-MCR) that constructs tetrazoles directly from abundant saturated hydrocarbons (e.g., alkyl arenes), a nitrile source (often the solvent), and an azide.[10] This method forges C-N bonds by activating typically inert C-H bonds.
Causality of the Mechanistic Pathway
The key to this transformation is the selective oxidation of the alkyl arene at a high anodic potential.[10] This generates a radical cation, which is stabilized by co-solvents like hexafluoroisopropanol (HFIP). Subsequent deprotonation and a second oxidation event produce a benzylic carbocation. This highly reactive species is trapped by the nitrile solvent (e.g., acetonitrile) in a Ritter-type reaction to form a nitrilium ion. The final step is the interception of this intermediate by the azide to construct the tetrazole ring. This elegant cascade demonstrates the power of electrochemistry to unlock novel reactivity pathways.[10]
Caption: Mechanism for electrochemical C-H tetrazolation.
Protocol 2: Electrochemical C–H Tetrazolation of Ethylbenzene
This protocol is based on the e-MCR strategy for direct C-H functionalization.[10]
Materials:
-
Ethylbenzene (Substrate)
-
Azidotrimethylsilane (TMSN₃) (Azide Source)
-
Tetrabutylammonium perchlorate (ⁿBu₄NClO₄) (Supporting Electrolyte)
-
Acetonitrile (MeCN) (Solvent and Nitrile Source)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Co-solvent)
-
Graphite rod anode
-
Platinum wire cathode
-
Undivided electrochemical cell
-
DC Power Supply (Galvanostat)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Cell Assembly: In a glovebox or under an inert atmosphere, assemble an undivided cell containing a magnetic stir bar, a graphite rod anode (e.g., 6 mm diameter, ~20 mm immersion depth), and a platinum wire cathode.
-
Reagent Preparation: To the cell, add ethylbenzene (0.3 mmol, 36 µL), TMSN₃ (0.51 mmol, 68 µL), and ⁿBu₄NClO₄ (0.3 mmol, 102.6 mg).
-
Solvent Addition: Add a pre-mixed solvent of MeCN/HFIP (10:1 ratio, total volume 7.7 mL).
-
Inert Atmosphere: Seal the cell and ensure it is maintained under a nitrogen or argon atmosphere throughout the reaction.
-
Electrolysis: Begin stirring and apply a constant current of 20 mA.
-
Reaction Completion: Continue electrolysis for approximately 90 minutes (Faraday equivalent of ~3.7 F/mol). Monitor by GC-MS or LC-MS if desired.
-
Work-up and Purification:
-
After electrolysis, vent the cell carefully.
-
Quench the reaction mixture with saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tetrazole.
-
Data Summary and Optimization
The success of an electrochemical synthesis is highly dependent on the choice of electrodes, solvent, and supporting electrolyte. Cyclic Voltammetry (CV) is an indispensable tool for probing the reaction mechanism and determining the optimal oxidation potential for a given substrate.[11][12] For instance, CV studies have shown that HFIP significantly lowers the oxidation potential of ethylbenzene, facilitating the C-H activation pathway.[10]
The following table summarizes typical conditions and outcomes for the novel electrochemical syntheses discussed.
| Precursor Type | Representative Substrate | Anode | Cathode | Solvent System | Electrolyte | Method | Yield (%) | Reference |
| Hydrazone | Benzaldehyde N-benzylhydrazone | RVC | Pt | MeCN/MeOH (4:1) | ⁿBu₄NClO₄ | Constant Current | ~85-95% | [8][9] |
| Alkyl Arene | Ethylbenzene | Graphite | Pt | MeCN/HFIP (10:1) | ⁿBu₄NClO₄ | Constant Current | ~70-80% | [10] |
| Alkene | Styrene | Graphite | Pt | MeCN/HFIP (12.5:1) | ⁿBu₄NClO₄ | Constant Potential | ~60-70% | [10] |
Conclusion and Future Outlook
The electrochemical synthesis of tetrazoles from novel precursors represents a significant advancement in heterocyclic chemistry. These methods offer not only a greener and safer alternative to traditional protocols but also unlock new chemical pathways, enabling the construction of complex molecules from simple, abundant starting materials. The C-H functionalization and hydrazone-based strategies highlighted here showcase the vast potential of electro-organic chemistry to innovate in the fields of drug discovery and materials science. Future research will likely focus on expanding the substrate scope, developing even more sustainable catalytic systems, and integrating these methods into automated flow chemistry platforms for scalable production.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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Wang, Q., et al. (2023). An electrochemical multicomponent reaction toward C–H tetrazolation of alkyl arenes and vicinal azidotetrazolation of alkenes. Chemical Science, 14(5), 1234-1240. Available from: [Link]
-
Ye, K., et al. (2018). Electrochemical Synthesis of Tetrazoles via Metal- and Oxidant-Free [3 + 2] Cycloaddition of Azides with Hydrazones. Green Chemistry, 20(13), 2946-2950. Available from: [Link]
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Zhou, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(12), 2047. Available from: [Link]
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Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 2636–2642. Available from: [Link]
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Roy, K., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20. Available from: [Link]
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Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
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Pasha, M. A., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 143-148. Available from: [Link]
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Majumder, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available from: [Link]
-
Ye, K., et al. (2018). Electrochemical synthesis of tetrazoles via metal- and oxidant-free [3 + 2] cycloaddition of azides with hydrazones. Green Chemistry. Available from: [Link]
-
Ismalaj, E., et al. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Green Chemistry. Available from: [Link]
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Garcıa-Montero, S., et al. (2024). Electrochemical synthesis of heterocyclic compounds. Organic & Biomolecular Chemistry. Available from: [Link]
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Nematollahi, D., et al. (2007). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. Journal of the Iranian Chemical Society, 4(3), 326-332. Available from: [Link]
- Kulkarni, S., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Journal of Optoelectronics and Advanced Materials, 3(4), 807-810.
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Ghodsinia, L., et al. (2016). One-pot three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes. NBU-IR. Available from: [Link]
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Sharma, U., et al. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega, 8(6), 5189-5211. Available from: [Link]
- Iwakura, Y., et al. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. Google Patents.
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Rafiee, M., et al. (2023). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Chemical Society Reviews, 52(3), 963-981. Available from: [Link]
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Sharma, U., et al. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega. Available from: [Link]
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Das, B., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Synthetic Communications, 42(15), 2270-2276. Available from: [Link]
-
Wu, S.-L., et al. (2006). Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions. NTU Scholars. Available from: [Link]
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Mitsunuma, H., et al. (2023). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters, 52(6), 391-404. Available from: [Link]
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Pasha, M. A., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. Available from: [Link]
-
Zhang, X., et al. (2023). Tetrazole Diversification of Amino Acids and Peptides via Silver-Catalyzed Intermolecular Cycloaddition with Aryldiazonium Salts. Angewandte Chemie International Edition, 62(38), e202308104. Available from: [Link]
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D'hooghe, M., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(17), 9635-9721. Available from: [Link]
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University of Mississippi. (n.d.). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. eGrove. Available from: [Link]
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Goes, S. L., et al. (2022). Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. Journal of Chemical Education, 99(10), 3567-3574. Available from: [Link]
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Al-Majedy, Y. K., et al. (2024). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. The International Journal of Engineering and Science (IJES), 13(5), 1-10. Available from: [Link]
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Ghorbani-Choghamarani, A., et al. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Available from: [Link]
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- 12. osti.gov [osti.gov]
The Strategic Role of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic compounds, Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate has emerged as a versatile and strategically important intermediate. This application note provides a detailed exploration of its role, particularly in the synthesis of cephalosporin antibiotics, offering researchers and drug development professionals a comprehensive guide to its application, underlying chemical principles, and detailed experimental protocols.
Introduction: A Multifunctional Heterocyclic Building Block
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is a unique molecule that combines several key functional features within its structure, making it a valuable asset in medicinal chemistry. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, often enhances the metabolic stability and pharmacokinetic profile of a drug candidate. The mercapto (thiol) group provides a reactive handle for nucleophilic substitution reactions, enabling the formation of stable thioether linkages, a common motif in numerous pharmaceuticals. The acetate moiety at the N-1 position of the tetrazole ring can influence the solubility and reactivity of the molecule.
This guide will delve into the primary application of this compound as a key reagent for the modification of the cephem nucleus, the core scaffold of cephalosporin antibiotics. Specifically, it facilitates the introduction of a tetrazolylthiomethyl side chain at the C-3 position, a structural modification known to modulate the antibacterial spectrum and pharmacokinetic properties of these life-saving drugs.
Core Application: C-3 Modification of the Cephem Nucleus in Cephalosporin Synthesis
The synthesis of semi-synthetic cephalosporins often starts from 7-aminocephalosporanic acid (7-ACA), a readily available fermentation product. A crucial step in the synthesis of many second and third-generation cephalosporins is the nucleophilic displacement of the acetoxy group at the C-3' position of 7-ACA. This is where Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, or its close derivatives, plays a pivotal role.
The Reaction Mechanism: A Lewis Acid-Catalyzed Nucleophilic Substitution
The reaction between 7-ACA and a mercaptotetrazole derivative is typically facilitated by a Lewis acid catalyst, most commonly boron trifluoride (BF₃) or its complexes (e.g., BF₃·OEt₂). The causality behind this choice lies in the mechanism of the reaction:
-
Activation of the Leaving Group: The Lewis acid coordinates to the oxygen atom of the acetoxy group at the C-3' position of 7-ACA. This coordination enhances the leaving group ability of the acetate, making the C-3' carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The sulfur atom of the mercapto group on the tetrazole derivative, acting as a potent nucleophile, attacks the activated C-3' carbon.
-
Displacement: The acetoxy group is displaced, leading to the formation of a new thioether bond between the cephem nucleus and the tetrazolyl moiety.
This strategic modification at the C-3 position is critical as it directly influences the antibiotic's stability against β-lactamases, its spectrum of activity, and its overall pharmacokinetic profile.[1]
Detailed Application Protocol: Synthesis of a Ceforanide Intermediate
The following protocol is a representative example of how a derivative of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is utilized in the synthesis of a key intermediate for the antibiotic Ceforanide. This protocol is based on established synthetic routes described in the scientific literature and patents.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 7-Aminocephalosporanic Acid (7-ACA) | 957-68-6 | C₁₀H₁₂N₂O₅S | Starting material |
| 1-Hydroxymethyl-5-mercapto-1H-tetrazole | 54213-06-0 | C₂H₄N₄OS | Nucleophile (a derivative of the topic compound) |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 109-63-7 | C₄H₁₀BF₃O | Lewis acid catalyst |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous, reaction solvent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | For neutralization |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 7-aminocephalosporanic acid (7-ACA) (1.0 eq) in anhydrous acetonitrile.
-
Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. To this suspension, slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.
-
Nucleophile Addition: In a separate flask, dissolve 1-hydroxymethyl-5-mercapto-1H-tetrazole (1.05 eq) in anhydrous acetonitrile. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude intermediate, (6R,7R)-7-amino-3-(((1-(hydroxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, can be further purified by crystallization or column chromatography.
Expected Outcome and Characterization
This procedure is expected to yield the desired C-3 substituted cephalosporin intermediate. The structure of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
| Parameter | Expected Result |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of the Ceforanide intermediate.
Caption: Reaction workflow for the synthesis of a Ceforanide intermediate.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: Regular analysis by TLC or HPLC allows for the tracking of starting material consumption and product formation, ensuring the reaction proceeds to completion.
-
pH Control: Careful neutralization of the reaction mixture is crucial to prevent degradation of the β-lactam ring.
-
Spectroscopic Analysis: Comprehensive characterization of the final product by NMR and Mass Spectrometry confirms the desired chemical structure and the absence of significant impurities.
-
Purity Assessment: HPLC analysis provides a quantitative measure of the purity of the synthesized intermediate, which is critical for its use in subsequent API synthesis steps.
Conclusion: A Key Player in Antibiotic Synthesis
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate and its derivatives are indispensable tools in the synthesis of advanced cephalosporin antibiotics. Their ability to introduce a key structural motif at the C-3 position of the cephem nucleus allows for the fine-tuning of the pharmacological properties of these vital drugs. The synthetic protocol outlined in this guide, grounded in established chemical principles, provides a robust framework for researchers and drug development professionals to leverage the potential of this versatile building block in the ongoing quest for new and more effective antibacterial agents.
References
-
Cefonicid Benzathine Salt: A Convenient, Lean, and High-Performance Protocol to Make an Old Cephalosporin Shine. (2022). National Institutes of Health. [Link]
-
An improvement for synthesis of cefonicid sodium. (n.d.). ResearchGate. [Link]
-
Third-Generation Cephalosporins. (2023). National Center for Biotechnology Information. [Link]
Sources
Application Notes & Protocols: Evaluating Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate as a Leveling Agent in Acid Copper Electroplating
Abstract & Introduction
Modern acid copper electroplating is a cornerstone of advanced manufacturing, particularly in the electronics industry for creating high-density interconnects, filling microvias, and fabricating printed circuit boards (PCBs). The success of these applications hinges on the precise control of copper deposition, which is achieved through a synergistic blend of organic additives in the plating bath. These additives are typically classified as suppressors, accelerators (brighteners), and levelers. While suppressors and accelerators manage the overall deposition rate and bottom-up fill, the leveler is critical for achieving a smooth, uniform surface and preventing defects like voids and "dog-boning" in high-aspect-ratio features.
This document provides a detailed technical guide for researchers and process engineers on the evaluation and use of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (MTA-Na) as a potential leveling agent in acid copper electroplating. MTA-Na (CAS 113221-74-2) is a heterocyclic compound featuring both nitrogen atoms and a sulfur-containing mercapto group. Organic molecules with these functional groups are known to exhibit strong adsorption on copper surfaces, a key characteristic of effective leveling agents.[1]
While extensive literature documents the performance of structurally similar tetrazole-thione derivatives as levelers[2], specific application data for MTA-Na is not widely published. Therefore, this guide is structured to provide a robust scientific framework for its evaluation, from mechanistic principles to detailed experimental protocols.
Scientific Principle: The Role of a Leveling Agent
In a typical modern acid copper bath, a suppressor (e.g., Polyethylene Glycol, PEG) and an accelerator (e.g., Bis(3-sulfopropyl) disulfide, SPS) establish a competitive adsorption mechanism that drives "bottom-up" filling of features.[3] However, this can lead to accelerated growth on exterior corners or high-points, where the electric field is strongest.
The function of a leveling agent is to counteract this effect. It is a mass-transport-limited inhibitor that preferentially adsorbs at sites of high current density (protrusions, corners, and the top surface of the board).[4] By forming an inhibitory film in these areas, it suppresses local copper deposition, allowing the plating rate inside the recessed, low-current-density areas to catch up. The result is a planarized, or "leveled," deposit.
The efficacy of MTA-Na as a leveler is predicated on the following molecular attributes:
-
Heterocyclic Nitrogen Atoms: The tetrazole ring contains multiple nitrogen atoms that can coordinate with the copper surface.
-
Mercapto (-SH) Group: Sulfur-containing moieties are known to have a very strong affinity for copper, forming a robust adsorbed layer that inhibits ion transfer.
These features suggest MTA-Na will act as a potent, convection-dependent inhibitor, making it a strong candidate for a high-performance leveling agent.
Conceptual Mechanism of Action
The diagram below illustrates the proposed role of MTA-Na in a synergistic additive system for microvia filling.
Caption: Proposed leveling mechanism of MTA-Na.
Experimental Protocols
This section provides detailed protocols for preparing a base electrolyte and using the Hull cell—an indispensable tool for evaluating plating additives—to optimize the concentration of MTA-Na.[5][6]
Preparation of Acid Copper Base Electrolyte (Virgin Make-up Solution)
This protocol describes the preparation of 1 liter of a standard acid copper plating electrolyte.
Materials & Reagents:
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), electroplating grade
-
Sulfuric Acid (H₂SO₄), 98%, reagent grade
-
Hydrochloric Acid (HCl), 37%, reagent grade (or Sodium Chloride, NaCl)
-
Deionized (DI) water (resistivity > 15 MΩ·cm)
-
Suppressor and Accelerator stock solutions (if evaluating synergy)
-
1 L volumetric flask, beaker, magnetic stirrer, and stir bar
-
Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat
Procedure:
-
Fill a 1 L beaker with approximately 700 mL of DI water. Place it on a magnetic stirrer.
-
Slowly add 220 g of Copper(II) Sulfate Pentahydrate to the water while stirring until fully dissolved. The solution will turn a clear, bright blue.
-
CAUTION: In a fume hood, slowly and carefully add 55 g (or ~30 mL) of concentrated Sulfuric Acid to the solution. The reaction is exothermic. Always add acid to water, never the reverse.
-
Add Chloride ions to the solution to achieve a final concentration of 50 ppm. This can be done by adding 0.14 mL of 37% HCl or by dissolving 82 mg of NaCl.
-
Add DI water to bring the total volume to 1 L in the volumetric flask.
-
Allow the solution to cool to room temperature before use. Filter if any particulates are visible.
Protocol: Hull Cell Test for MTA-Na Concentration Optimization
The Hull cell is a miniature plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[7][8] This is the primary method for determining the optimal concentration of a new additive.
Equipment:
-
267 mL Hull cell with appropriate anode (phosphorized copper)
-
Polished brass or steel Hull cell test panels
-
DC power supply (rectifier)
-
Hot plate with magnetic stirring or air agitation line
-
Hull cell ruler for interpreting current density
Procedure:
-
Baseline Test (0 ppm MTA-Na):
-
Heat the base electrolyte from section 3.1 to the target operating temperature (typically 25-30°C).
-
Pour 267 mL of the electrolyte into the clean Hull cell.
-
Install the phosphorized copper anode.
-
Clean a test panel according to standard procedures (e.g., alkaline clean, acid dip, rinse).
-
Place the clean panel into the Hull cell.
-
Connect the anode (+) and cathode (-) to the rectifier.
-
Apply a total current of 2 A for 5 minutes.
-
Remove, rinse, and dry the panel. Label it "0 ppm MTA-Na". This panel serves as the control. Observe the deposit, noting the dull, matte appearance at low current densities and potential "burning" (dark, powdery deposits) at high current densities.
-
-
Iterative Addition of MTA-Na:
-
Based on typical leveler concentrations, a starting concentration of 1-10 ppm (mg/L) is recommended. For a 267 mL Hull cell, a 1 ppm addition requires only 0.267 mg, which is difficult to weigh. It is highly recommended to first create a stock solution (e.g., 1 g/L of MTA-Na in DI water).
-
Calculation: To achieve 1 ppm in 267 mL using a 1 g/L stock solution, add 0.267 mL of the stock solution.
-
Add the calculated volume of MTA-Na stock solution to the Hull cell to achieve your first test concentration (e.g., 1 ppm).
-
Mix the solution thoroughly (with a clean stir rod or by running air agitation for 1 minute).
-
Plate a new, clean panel using the same parameters (2 A, 5 min).
-
Label the panel with the MTA-Na concentration.
-
Compare the new panel to the baseline. Look for an expansion of the bright plating range and a reduction or elimination of burning at the high-current-density edge.[8]
-
Continue adding MTA-Na in small, iterative steps (e.g., increments of 1 or 2 ppm), plating a new panel each time.
-
-
Analysis & Determination of Optimal Range:
-
Lay out the plated panels in order of increasing MTA-Na concentration.
-
Under-dosed: The deposit will resemble the baseline, showing burning and a limited bright range.
-
Optimal Range: A wide, bright, and uniform deposit will be visible across the majority of the panel. The high-current-density edge will be smooth and defect-free.
-
Over-dosed: The deposit may become brittle or show defects (pitting, haze) in the low-current-density region due to excessive inhibition.
-
The optimal concentration is the range that provides the widest possible bright and level deposit without introducing low-current-density defects.
-
Data Summary & Troubleshooting
Table 1: Representative Bath Formulation & Operating Parameters
| Parameter | Range | Rationale |
| Bath Composition | ||
| Copper Sulfate (CuSO₄·5H₂O) | 200 - 240 g/L | Source of copper ions to be deposited.[3] |
| Sulfuric Acid (H₂SO₄) | 50 - 60 g/L | Increases solution conductivity and prevents salt precipitation.[3] |
| Chloride Ions (Cl⁻) | 40 - 60 ppm | Essential for the function of most suppressors and brighteners.[3] |
| Suppressor (e.g., PEG) | Varies by MW | Controls deposition on the surface, prevents excessive growth. |
| Accelerator (e.g., SPS) | 1 - 10 ppm | Competes with suppressor, promotes rapid deposition from bottom of feature. |
| MTA-Na (Leveler) | 1 - 20 ppm (To be determined) | Proposed range based on typical levelers. |
| Operating Conditions | ||
| Temperature | 25 - 35 °C | Affects additive efficacy and deposit properties. |
| Cathode Current Density | 1 - 5 A/dm² (10 - 50 ASF) | Operating range for deposition. Hull cell test covers this range. |
| Agitation | Moderate Air or Mechanical | Ensures uniform additive transport to the cathode surface. |
Table 2: Hull Cell Troubleshooting Guide for MTA-Na
| Observation on Panel | Potential Cause | Suggested Action |
| Burnt, dark deposit on high-current-density (HCD) edge | MTA-Na concentration too low | Add MTA-Na stock solution in 1-2 ppm increments. |
| Dull or hazy deposit in low-current-density (LCD) area | MTA-Na concentration too high | Dilute the bath with base electrolyte or perform carbon treatment to remove excess organics. |
| Overall dull deposit, but no burning | Accelerator/Brightener issue or organic contamination | Check accelerator concentration; perform a carbon treatment on the bath. |
| Wide, fully bright deposit across the panel | MTA-Na concentration is optimal | Record the concentration and proceed with larger-scale testing. |
Workflow for Evaluation
The following diagram outlines the systematic workflow for evaluating MTA-Na as a novel additive.
Caption: Systematic workflow for MTA-Na evaluation.
Safety & Handling
-
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate: Handle in a well-ventilated area. Wear standard PPE including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Acid Copper Plating Bath: The bath is highly acidic and corrosive. Always wear acid-resistant gloves, chemical splash goggles, and a lab coat. Work in a fume hood when adding concentrated sulfuric acid. Neutralize spills immediately with a suitable agent like sodium bicarbonate.
References
- Google Patents. (1966). Electroplating of metals using mercapto-metal complex salts. (U.S. Patent No. 3,238,112).
-
Li, J., Liu, G., & Wang, L. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Advances, 12(24), 15287-15295. Retrieved from [Link]
- Dow, W.-P., Huang, S.-M., & Liu, C.-W. (2012). Effect of Convection-Dependent Adsorption of Additives on Microvia Filling in an Acidic Copper Plating Solution. Journal of The Electrochemical Society, 159(7), D393–D399.
-
Qnity. (2016). Copper electroplating fundamentals. Retrieved from [Link]
-
PAVCO. (n.d.). Hull Cell Test Method for Electroplating Solutions. Retrieved from [Link]
-
Scribd. (n.d.). High Quality Copper Plating. Retrieved from [Link]
-
Asterion, LLC. (n.d.). Hull Cell Analysis. Retrieved from [Link]
-
Lab Wizard. (2025). Precision Electroplating: Hull Cell Analysis. Retrieved from [Link]
- Vilando, A. C., & Lu, M.-C. (2020). Effect of EDTA and CH2O on copper recovery from simulated electroless copper plating spent rinse water by unseeded fluidized-bed granulation process.
-
Wikipedia. (n.d.). Hull cell. Retrieved from [Link]
- Google Patents. (2019). Leveling agent and electroplating composition comprising the same. (U.S. Patent Application No. 2019/0161878 A1).
- Yang, T., Che, Y., Liu, Y., Zhang, Y., & Chen, S. (2024). Investigation of poly (2-methyl imidazole co 1,4-butanediol diglycidyl ether) as a leveler for blind hole copper plating. Journal of Applied Electrochemistry.
-
Royal Society of Chemistry. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. Retrieved from [Link]
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- 5. recommed me a leveling agent for copper plating - Page 1 [eevblog.com]
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- 7. 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. US20190161878A1 - Leveling agent and electroplating composition comprising the same - Google Patents [patents.google.com]
Application Note & Protocol: Analytical Methods for the Determination of Tetrazole Concentration in Solution
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of tetrazole compounds in solution. Tetrazoles are a critical class of nitrogen-rich heterocycles, integral to medicinal chemistry as bioisosteres for carboxylic acids and in materials science.[1][2] Accurate determination of their concentration is paramount for quality control, reaction monitoring, and pharmacokinetic studies. This document outlines methodologies including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration. Each section explains the underlying scientific principles, offers field-proven insights into experimental design, and presents step-by-step, self-validating protocols suitable for researchers, scientists, and drug development professionals.
Introduction: The Importance of Tetrazole Quantification
Tetrazole moieties are featured in numerous active pharmaceutical ingredients (APIs), such as the widely used "sartan" class of antihypertensives (e.g., Losartan, Valsartan). Their unique physicochemical properties, including a pKa comparable to carboxylic acids (approx. 4.9), metabolic stability, and the ability to participate in hydrogen bonding, make them a privileged scaffold in drug design.[2][3] Consequently, robust and reliable analytical methods are required to quantify these compounds in various matrices, from raw materials and reaction mixtures to final drug products and biological fluids.
The choice of an analytical method is governed by the specific requirements of the analysis: sample complexity, required sensitivity, available instrumentation, and throughput needs. This guide provides a framework for selecting and implementing the most appropriate technique.
Method Selection Framework
Choosing the optimal analytical technique requires a logical assessment of the analytical problem. High-throughput screening for reaction optimization has different needs than GMP-compliant release testing of a final drug product.
dot graph MethodSelection { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define Nodes Start [label="Define Analytical Goal\n(e.g., Purity, Assay, Screening)", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrix [label="Assess Sample Matrix Complexity", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Estimate Analyte Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Node [label="High-Performance Liquid\nChromatography (HPLC-UV)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; UVVis_Node [label="UV-Vis Spectrophotometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; Titration_Node [label="Acid-Base Titration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style="filled"];
// Define Edges and Logic Start -> Matrix; Matrix -> Concentration; Concentration -> HPLC_Node [label="Complex Matrix\nLow Concentration\nHigh Specificity Needed"]; Concentration -> UVVis_Node [label="Simple/Clean Matrix\nKnown Chromophore\nRapid Screening"]; Concentration -> Titration_Node [label="High Concentration\nBulk Material Assay\nNo Chromophore"]; } dot Caption: Decision workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone technique for the analysis of tetrazoles due to its high resolving power, sensitivity, and specificity.[4] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most common modality.
3.1. Principle of Operation
In reversed-phase HPLC, the analyte is partitioned between a polar mobile phase and a nonpolar stationary phase (e.g., C18-silica). Tetrazoles, being relatively polar, will have an affinity for the mobile phase. By manipulating the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), their retention on the column can be precisely controlled.[5] The aromatic nature of the tetrazole ring or appended chromophores allows for sensitive detection using a UV detector, often set at a wavelength of maximum absorbance (λmax).[4][6]
3.2. Causality in Method Development
-
Column Choice (C18): A C18 column is the standard choice for versatility and robustness in separating a wide range of organic molecules, including substituted tetrazoles.
-
Mobile Phase pH: Since tetrazoles are acidic, controlling the pH of the mobile phase is critical.[2] Buffering the aqueous portion of the mobile phase (e.g., with phosphate or formate) below the analyte's pKa will ensure it is in its neutral, more retained form, leading to better peak shape and reproducibility.
-
Wavelength Selection: The UV detection wavelength should be set at the λmax of the analyte to ensure maximum sensitivity. This is determined by scanning a standard solution of the tetrazole across the UV spectrum (e.g., 200-400 nm). For many phenyl-tetrazoles, this is in the 210-250 nm range.[6]
3.3. Detailed Protocol: Quantification of 5-Phenyl-1H-tetrazole
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
A. Reagents and Materials
-
5-Phenyl-1H-tetrazole reference standard (>99% purity)
-
Acetonitrile (MeCN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Water, HPLC Grade or Milli-Q
-
0.45 µm Syringe Filters (for sample preparation)
B. Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
Run Time: 10 minutes
C. Step-by-Step Procedure
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 with H₃PO₄. Filter through a 0.45 µm membrane filter. Mix 600 mL of this buffer with 400 mL of MeCN. Degas the final solution.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 5-Phenyl-1H-tetrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with the mobile phase.
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.
-
-
Calibration Curve Construction:
-
Inject each calibration standard in duplicate.
-
Plot the average peak area against the known concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the tetrazole and dissolve it in a known volume of methanol to achieve an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Sample Analysis: Inject the prepared sample solution in duplicate.
-
Calculation: Determine the concentration of the tetrazole in the sample by interpolating its average peak area from the linear regression equation of the calibration curve.[4]
3.4. Typical Performance Characteristics
| Parameter | Typical Value | ICH Guideline Reference |
| Linearity (r²) | ≥ 0.999 | Q2(R2)[7][8] |
| Range | 1 - 100 µg/mL | Q2(R2)[7][8] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Q2(R2)[7][8] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | Q2(R2)[7][8] |
| Precision (%RSD) | < 2.0% | Q2(R2)[7][8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Q2(R2)[7][8] |
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// Define Edges Prep -> Equilibrate; Equilibrate -> SST; SST -> Calibrate [label="Pass"]; SST -> Equilibrate [label="Fail"]; Calibrate -> SamplePrep; SamplePrep -> Analyze; Analyze -> Calculate; } dot Caption: Experimental workflow for quantitative HPLC-UV analysis.
UV-Vis Spectrophotometry
For pure compounds in a non-absorbing solvent, UV-Vis spectrophotometry offers a rapid and straightforward method for concentration determination.[9]
4.1. Principle of Operation
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).[10] By measuring the absorbance of a solution at a specific wavelength (λmax) and using a calibration curve, the concentration of an unknown sample can be determined.
4.2. Detailed Protocol: Direct Quantification
A. Reagents and Materials
-
Tetrazole compound of interest
-
Spectroscopic grade solvent (e.g., Methanol, Ethanol, or Water) in which the analyte is soluble and stable, and which is transparent at the analysis wavelength.
B. Instrument and Conditions
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length, quartz
-
Scan Range: 200-400 nm (for λmax determination)
C. Step-by-Step Procedure
-
Determine λmax: Prepare a dilute solution of the tetrazole in the chosen solvent. Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance. This will be the analytical wavelength for all subsequent measurements.
-
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the tetrazole and dissolving it in a specific volume of the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected sample concentration range.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer at the determined λmax.
-
Calibration Curve Construction:
-
Measure the absorbance of each calibration standard at the λmax.
-
Plot absorbance versus concentration.
-
The resulting plot should be linear and pass through the origin. Perform a linear regression; the correlation coefficient (r²) should be ≥ 0.998.[11]
-
-
Sample Measurement: Prepare the unknown sample in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1 - 1.0 AU). Measure its absorbance.
-
Calculation: Calculate the concentration of the unknown sample using the equation from the linear regression of the calibration curve.[10]
Acid-Base Titration
For the analysis of bulk tetrazole material where concentrations are high, classical acid-base titration is a cost-effective and accurate method.[12][13] This method leverages the acidic nature of the N-H proton on the tetrazole ring.[3]
5.1. Principle of Operation
The tetrazole is dissolved in a suitable solvent and titrated with a standardized strong base, such as sodium hydroxide (NaOH).[12] The reaction is a simple neutralization. The endpoint, where the moles of base added are stoichiometrically equivalent to the moles of acidic tetrazole present, can be determined using a colorimetric indicator or potentiometrically with a pH meter.[13]
5.2. Detailed Protocol: Titration of a Bulk Tetrazole Sample
A. Reagents and Materials
-
Tetrazole sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent: Ethanol/Water mixture (e.g., 50:50 v/v)
-
Phenolphthalein indicator solution
-
Class A volumetric glassware (burette, pipettes)
C. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 mmol of the tetrazole sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add ~50 mL of the Ethanol/Water solvent to dissolve the sample completely. Gentle warming may be required.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution. Record the initial volume. Slowly add the NaOH titrant to the flask while continuously swirling.
-
Endpoint Determination: Continue adding titrant until the solution turns a faint but persistent pink color. This is the endpoint. Record the final burette volume.[13]
-
Blank Titration: Perform a blank titration using the same volume of solvent and indicator but without the tetrazole sample to account for any acidity in the solvent.
-
Calculation:
-
Volume of Titrant (V) = Final Volume - Initial Volume - Blank Volume
-
Moles of NaOH = Molarity of NaOH × V (in Liters)
-
Since the stoichiometry is 1:1, Moles of Tetrazole = Moles of NaOH
-
Purity (%) = [(Moles of Tetrazole × Molar Mass of Tetrazole) / (Mass of Sample)] × 100
-
Method Validation and Good Practices
All analytical methods intended for use in regulated environments must be validated to demonstrate they are fit for purpose.[7] Validation assesses parameters such as accuracy, precision, specificity, linearity, range, and robustness according to guidelines from the International Council for Harmonisation (ICH).[8][14][15][16]
-
System Suitability: Always perform system suitability tests before chromatographic analysis to confirm the system is working correctly.[16]
-
Reference Standards: Use well-characterized, high-purity reference standards for calibration.
-
Sample Preparation: Be mindful of solubility. Tetrazoles can be soluble in various organic solvents like DMSO, DMF, and alcohols, as well as in aqueous bases.[2] Ensure the sample is fully dissolved before analysis.
References
-
Title: Tetrazoles via Multicomponent Reactions | Chemical Reviews Source: ACS Publications URL: [Link]
-
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube URL: [Link]
-
Title: HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: UV-vis absorption spectra of tetrazole 5o in the presence of increasing amounts of ct DNA Source: ResearchGate URL: [Link]
-
Title: Acid-Base Titration Source: YouTube URL: [Link]
-
Title: Acid Base Titration Problems, Basic Introduction, Calculations, Examples, Solution Stoichiometry Source: YouTube URL: [Link]
-
Title: Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities Source: Der Pharma Chemica URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties Source: ResearchGate URL: [Link]
-
Title: How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis Source: Indonesian Journal of Science & Technology URL: [Link]
-
Title: Using Spectrophotometer To Determine Concentration (UV/VIS) Source: PROAnalytics, LLC URL: [Link]
-
Title: Gas Phase Computational Studies of C-Substituted Tetrazoles Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]
-
Title: Acid-Base Titrations Source: Chemistry LibreTexts URL: [Link]
-
Title: How To Calculate Concentration In UV Spectroscopy? Source: YouTube URL: [Link]
-
Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: An efficient HPLC-UV method for determination of tetrahydrocannabinol in oil Source: University of Malta URL: [Link]
-
Title: Spectrophotometric methods for the determination of letrozole in bulk and pharmaceutical dosage forms Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 10. youtube.com [youtube.com]
- 11. Spectrophotometric methods for the determination of letrozole in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Void-Free Copper Electroplating with Tetrazole Additives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in copper electroplating. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of void formation, with a particular focus on the strategic use of tetrazole-based additives to achieve flawless depositions. Our guidance is rooted in established scientific principles and practical, field-proven experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental aspects of void formation and the role of tetrazole additives in copper electroplating.
Q1: What are the primary causes of void formation in copper electroplating?
A1: Void formation in copper electroplating is a multifaceted issue stemming from several potential root causes. These can include improper bath composition, inadequate substrate preparation, and suboptimal plating parameters.[1][2][3] Specifically, factors such as an imbalance in additive concentrations (suppressors, accelerators, and levelers), contamination of the plating bath with organic or particulate matter, poor wetting of the substrate surface, and incorrect current density can all lead to the creation of voids.[2][4][5] Additionally, issues with the copper seed layer, such as oxidation or discontinuity, can prevent complete and uniform plating, resulting in voids at the bottom of features.[6][7]
Q2: What is the fundamental role of additives in achieving void-free copper filling?
A2: Additives are essential for achieving what is known as "bottom-up" or "superconformal" filling, which is critical for preventing voids in high-aspect-ratio features like through-silicon vias (TSVs) and damascene structures.[8] The three main types of additives—suppressors, accelerators, and levelers—work in concert to control the local deposition rate of copper.[9][10] Suppressors, typically polymers like polyethylene glycol (PEG), adsorb on the wafer surface and inhibit deposition.[11] Accelerators, such as bis-(3-sulfopropyl) disulfide (SPS), counteract the suppressor's effect and promote copper deposition, particularly at the bottom of features.[10] Levelers, which can include tetrazole derivatives, are additives that further refine the deposit by suppressing growth at high-current-density areas, such as the feature openings, preventing premature closure and subsequent void formation.[9]
Q3: How do tetrazole-based additives specifically contribute to void-free electroplating?
A3: Tetrazole derivatives primarily function as highly effective levelers or co-suppressors in copper electroplating baths.[12] These molecules adsorb onto the copper surface, particularly at protrusions and areas of high current density, where they inhibit localized copper deposition.[13][14] This leveling action prevents the top of a feature from closing off before it is completely filled from the bottom, a common cause of voids. The effectiveness of tetrazole derivatives is attributed to their ability to form strong bonds with the copper surface through their nitrogen and, if present, sulfur atoms.[13][14] This strong adsorption allows for precise control over the plating geometry, ensuring a uniform and void-free fill.
Q4: Can the concentration of tetrazole additives be too high? What are the consequences?
A4: Yes, an excessive concentration of any additive, including tetrazoles, can be detrimental to the plating process. An overabundance of a tetrazole leveler can lead to excessive suppression of copper deposition, resulting in incomplete filling or even the formation of a different type of void.[2] It can also lead to increased internal stress in the deposited copper film, potentially causing cracking or delamination. Therefore, optimizing the concentration of tetrazole additives in conjunction with the other bath components is crucial for achieving the desired results.
Q5: What are the most common analytical techniques for detecting and characterizing voids?
A5: Several analytical techniques are employed to detect and characterize voids in copper electroplating. Cross-sectional analysis using a Focused Ion Beam (FIB) coupled with Scanning Electron Microscopy (SEM) is a primary method for visualizing voids within plated features.[15] For more detailed microstructural and compositional analysis at the nanoscale, Transmission Electron Microscopy (TEM) is often utilized.[6][7] X-ray microscopy and computed tomography (CT) can also be used for non-destructive 3D imaging of voids.
Troubleshooting Guides
This section provides a scenario-based approach to troubleshooting common void-related issues encountered during copper electroplating with tetrazole additives.
Scenario 1: Voids are consistently forming at the bottom of vias or trenches.
Question: I am observing voids primarily located at the bottom of my high-aspect-ratio features. What are the likely causes and how can I resolve this?
Causality and Resolution:
Voids at the bottom of features typically indicate a problem with the initial stages of plating or the condition of the seed layer.
-
Potential Cause 1: Oxidized or Contaminated Seed Layer: An oxidized or contaminated copper seed layer will inhibit proper nucleation and growth of the electroplated copper, leading to incomplete filling at the via bottom.[6][7]
-
Troubleshooting Steps:
-
Ensure a robust pre-cleaning step immediately before electroplating to remove any native oxide or organic residues. A dilute acid dip is often effective.
-
Minimize the time between seed layer deposition and the electroplating process to reduce the chance of re-oxidation.
-
Verify the integrity and continuity of the seed layer using techniques like SEM.
-
-
-
Potential Cause 2: Insufficient Accelerator Activity: The accelerator's role is to promote bottom-up filling. If its concentration is too low or its activity is diminished, the deposition rate at the bottom of the feature will be insufficient.
-
Troubleshooting Steps:
-
Analyze the concentration of the accelerator (e.g., SPS) in the plating bath using techniques like Cyclic Voltammetry Stripping (CVS).
-
Incrementally increase the accelerator concentration and evaluate the impact on filling performance through cross-sectional analysis.
-
Be aware that an excessive accelerator concentration can also lead to void formation.[16]
-
-
-
Potential Cause 3: Poor Wetting of the Feature: If the plating solution has high surface tension, it may not effectively wet the bottom of deep or narrow features, trapping small air bubbles that lead to voids.[5]
-
Troubleshooting Steps:
-
Ensure the suppressor (e.g., PEG) concentration is within the optimal range, as it also acts as a wetting agent.
-
Consider adding a surfactant to the plating bath to reduce surface tension.
-
Implement a "hot entry" process where the wafer is immersed into the plating solution with the current already applied to help displace air bubbles.
-
-
Scenario 2: Center or "keyhole" voids are observed in the middle of filled features.
Question: My features appear to fill from the bottom and sides, but a void is forming in the center. What is causing this "keyhole" void, and how can I prevent it?
Causality and Resolution:
Keyhole voids are a classic sign of non-optimal "superconformal" filling, where the deposition rate at the top of the feature is too high relative to the bottom.
-
Potential Cause 1: Imbalance Between Suppressor and Accelerator: If the suppressor concentration is too low or the accelerator concentration is too high, the top of the feature will plate too quickly, leading to premature closure and the formation of a central void.
-
Troubleshooting Steps:
-
Verify the concentrations of both the suppressor and accelerator.
-
Increase the suppressor concentration to enhance inhibition at the feature opening.
-
Decrease the accelerator concentration to slow down the overall deposition rate and allow for more effective bottom-up fill.
-
-
-
Potential Cause 2: Ineffective Leveling Action: The leveler, in this case, the tetrazole additive, is crucial for preventing the top of the feature from closing prematurely. An insufficient concentration or an inappropriate type of tetrazole derivative for the specific feature geometry can lead to keyhole voids.
-
Troubleshooting Steps:
-
Optimize the concentration of the tetrazole additive. A Hull cell test can be a valuable tool for quickly assessing the impact of different concentrations.
-
Experiment with different tetrazole derivatives. Some may exhibit stronger leveling properties depending on their molecular structure.
-
Ensure the plating bath is well-agitated to provide a consistent supply of the leveler to the wafer surface.
-
-
-
Potential Cause 3: Excessive Current Density: A high current density can exacerbate the tendency for deposition to occur preferentially at the feature opening, leading to keyhole voids.[17]
-
Troubleshooting Steps:
-
Reduce the applied current density.
-
Consider using a pulse or reverse-pulse plating waveform, which can help to refine the grain structure and improve filling performance.[1]
-
-
Scenario 3: The plated copper surface is rough, and there are micro-voids throughout the deposit.
Question: The surface of my plated copper is not smooth, and upon cross-sectioning, I see small, distributed voids. What could be causing this?
Causality and Resolution:
A rough surface and micro-voids often point to issues with the plating bath chemistry or cleanliness.
-
Potential Cause 1: Bath Contamination: Organic or particulate contaminants in the plating bath can be incorporated into the deposit, leading to roughness and the formation of micro-voids.[2][4]
-
Troubleshooting Steps:
-
Filter the plating bath to remove any suspended particles.
-
Perform a carbon treatment to remove organic contaminants.
-
Ensure all equipment and handling procedures are clean to prevent the introduction of new contaminants.
-
-
-
Potential Cause 2: Imbalanced Additive Concentrations: An imbalance in the additive concentrations, particularly an excess of brighteners or levelers, can lead to a brittle and stressed deposit with micro-voids.[2]
-
Troubleshooting Steps:
-
Analyze and adjust the concentrations of all additives to their recommended levels.
-
Use a Hull cell to visually inspect the deposit quality across a range of current densities.
-
-
-
Potential Cause 3: Hydrogen Evolution: If the plating efficiency is low, hydrogen gas can be evolved at the cathode. These gas bubbles can adhere to the surface and cause pitting and voids.[18]
-
Troubleshooting Steps:
-
Ensure the plating bath chemistry, particularly the acid and copper concentrations, is optimized for high plating efficiency.
-
Increase agitation to help dislodge any hydrogen bubbles that may form on the surface.
-
-
Experimental Protocols
Protocol 1: Hull Cell Test for Optimizing Tetrazole Additive Concentration
Objective: To visually assess the effect of tetrazole additive concentration on the quality of the copper deposit over a range of current densities.
Materials:
-
267 mL Hull cell
-
Copper anode
-
Polished brass or copper-clad Hull cell panels
-
DC power supply
-
Plating bath with all components except the tetrazole additive
-
Stock solution of the tetrazole additive
Procedure:
-
Fill the Hull cell with 267 mL of the plating bath.
-
Add a known, low concentration of the tetrazole additive stock solution.
-
Place the copper anode and a clean Hull cell panel in their respective positions.
-
Apply a specific total current (e.g., 2A) for a set time (e.g., 5 minutes).
-
Remove the panel, rinse with deionized water, and dry.
-
Observe the appearance of the deposit across the panel. The current density will be highest at the end of the panel closest to the anode and lowest at the far end.
-
Note the brightness, smoothness, and any signs of burning or pitting at different current densities.
-
Repeat steps 2-7 with incrementally higher concentrations of the tetrazole additive.
-
The optimal concentration will produce a bright, smooth deposit over the widest possible current density range.
Protocol 2: Cyclic Voltammetry (CV) for Assessing Additive Effects
Objective: To electrochemically characterize the suppressing and accelerating effects of the additives in the plating bath.[19]
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode: rotating disk electrode, counter electrode: platinum wire, reference electrode: Ag/AgCl)
-
Plating bath solutions with and without specific additives
Procedure:
-
Assemble the electrochemical cell with the base plating solution (containing only copper sulfate and sulfuric acid).
-
Perform a CV scan by sweeping the potential from a positive value (where no deposition occurs) to a negative value (into the deposition region) and back.
-
Record the resulting current-voltage curve.
-
Add the suppressor (e.g., PEG) to the solution and repeat the CV scan. A shift of the deposition onset to more negative potentials indicates suppression.
-
Add the accelerator (e.g., SPS) to the solution containing the suppressor and repeat the scan. An increase in the deposition current at a given potential indicates the accelerating effect.
-
Add the tetrazole leveler to the solution containing the suppressor and accelerator and repeat the scan. A further modification of the CV curve will indicate its interaction with the other additives.
Data Presentation
Table 1: Recommended Concentration Ranges for a Typical Copper Electroplating Bath
| Component | Concentration Range | Function |
| Copper Sulfate (CuSO₄·5H₂O) | 150-250 g/L | Source of copper ions |
| Sulfuric Acid (H₂SO₄) | 40-60 g/L | Increases conductivity and prevents salt precipitation |
| Chloride Ions (Cl⁻) | 50-100 ppm | Works with suppressor to inhibit deposition |
| Suppressor (e.g., PEG) | 200-800 ppm | Inhibits deposition on the surface |
| Accelerator (e.g., SPS) | 1-10 ppm | Promotes deposition at the bottom of features |
| Tetrazole Leveler | 1-20 ppm | Refines deposit and prevents premature feature closure |
Visualizations
Diagram 1: The Synergistic Action of Additives in Void-Free Filling
Caption: Synergistic action of additives for bottom-up fill.
Diagram 2: Systematic Troubleshooting Workflow for Void Formation
Caption: A logical workflow for troubleshooting voids.
References
-
Understanding the Cu Void Formation by TEM Failure Analysis. (2021). ResearchGate. [Link]
-
Optimization of Additive and Current Conditions for Void-Free Filled Through-Silicon Via. (2018). MDPI. [Link]
-
Electroplated Copper Additives for Advanced Packaging: A Review. (2023). ACS Omega. [Link]
-
Copper electroplating. Wikipedia. [Link]
-
Copper Electroplating - The Sci Guys: Science at Home. (2016). YouTube. [Link]
-
Mechanism for Cu void defect on various electroplated film conditions. (2004). ResearchGate. [Link]
-
Effect of electroplating parameters on electroplated Cu film and microvoid formation of solder joints. (2018). ResearchGate. [Link]
-
Copper voids improvement for the copper dual damascene interconnection process. (2008). ScienceDirect. [Link]
-
1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. (2022). RSC Publishing. [Link]
-
What is a through silicon via (TSV) via filling?. Assit-Navi Corporation. [Link]
-
DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). ACS Publications. [Link]
-
Copper Plating Problems (& Their Solutions). (2023). ChemResearch Co. [Link]
-
Void Generation Mechanism in Cu Filling Process by Electroplating for Ultra Fine Wire Trenches. (2014). ResearchGate. [Link]
- The copper electroplating solution that contains thiazole compound.
-
Copper electroplating fundamentals. (2016). Qnity. [Link]
-
Efficient Determination of Copper Electroplating Chemistry Additives. (2014). ResearchGate. [Link]
-
Optimizing Through-Silicon Via (TSV) Filling: Effects of Copper Ion Concentration and Additive Molecular Weight in Stepwise Direct Current Electrodeposition. (2025). IEEE Xplore. [Link]
-
A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). RSC Publishing. [Link]
-
Complete Guide to Electroplating Defects & Issues. Sharretts Plating. [Link]
-
Suppressor Effects during Copper Superfilling of Sub100 nm Lines. (2014). ResearchGate. [Link]
-
Void-Free Electrodeposition of Copper TSVs using Automated Endpoint Detection. (2022). Sandia National Laboratories. [Link]
-
DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). National Institutes of Health. [Link]
-
Influence of plating parameters and solution chemistry on the voiding propensity at electroplated copper-solder interface : PPPlating in acidic copper solution with and without polyethylene glycol. (2007). ResearchGate. [Link]
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Investigation on the copper void defect by Transmission Electron Microscope (TEM). (2021). IEEE Xplore. [Link]
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Main Causes of Electroplating Defects. (2024). Electroplating Machines. [Link]
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Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. (2023). MDPI. [Link]
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Mechanism and improvements of Cu voids under via bottom. Semiconductor Digest. [Link]
-
Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater. (2024). ResearchGate. [Link]
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Impact of Hydrogen Voiding in Chip-to-Chip Electroless All-Copper Interconnections. (2024). MDPI. [Link]
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ADEKA'S additive for copper plating ideal for TSV filling. (2013). Silicon Semiconductor. [Link]
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Common problems and solutions of PCB copper plating technology. (2021). iPcb. [Link]
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Role of surface tension in copper electroplating. (2007). AIP Publishing. [Link]
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Comprehensive Review of Different Methods for Via Filling Process in Through Silicon via (TSV) Fabrication. Akademia Baru. [Link]
-
Copper voids improvement for the copper dual damascene interconnection process. (2008). ResearchGate. [Link]
-
What are Plating Voids in PCBs?. (2023). PCB Directory. [Link]
-
A study of tetrazoles derivatives as corrosion inhibitors of copper in nitric acid. (2006). ResearchGate. [Link]
-
Electroplating: Applications in the Semiconductor Industry. (2019). SciRP.org. [Link]
-
Impact of 5-Amino-1H Tetrazole on Reducing Silver in Copper Cathodes during Electrorefining with High Silver Content Anode Plates. (2024). ResearchGate. [Link]
-
What are some common defects or issues that can arise during electroplating?. ProPlate. [Link]
-
The BEST Acidic Copper Plating Solution for DIY Projects. (2023). YouTube. [Link]
-
Mechanism and Improvements of Cu Voids P.12. (2018). Semiconductor Digest. [Link]
-
Categories of electroplating additives and their applications.. (2021). Hopax Fine Chemicals. [Link]
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Technical Support Center: Synthesis and Purification of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Welcome to the technical support guide for the synthesis of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The unique structure of this compound, featuring a tetrazole ring, a thiol group, and a carboxylate, makes it a valuable intermediate in pharmaceutical development, particularly for its role in creating thioether linkages in drug design.[1] However, achieving high purity consistently can be challenging.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you refine your synthesis protocols, maximize yield, and achieve superior purity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Synthesis Workflow Overview
The most common and reliable method for synthesizing Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is a two-step process. The first step involves the formation of the 5-mercapto-1H-tetrazole intermediate, followed by a nucleophilic substitution (acetylation) to attach the acetate side chain.
Caption: High-level overview of the two-step synthesis protocol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification processes.
Question: My yield of the 5-mercapto-1H-tetrazole intermediate (Step 1) is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in the initial cycloaddition step is a frequent challenge. The root cause often lies in one of three areas: reaction conditions, reagent quality, or catalyst efficiency.
-
Causality: The formation of the tetrazole ring from a nitrile and sodium azide is a [3+2] cycloaddition reaction. This process is often catalyzed by a Lewis acid, such as zinc bromide (ZnBr₂), to activate the nitrile group.[1][2] Incomplete reaction, side reactions (like triazene formation), or degradation of the azide can significantly reduce your yield.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Sodium azide can degrade over time, especially with exposure to moisture. Use a fresh, dry source of sodium azide.
-
Optimize Catalyst Stoichiometry: The ratio of the Lewis acid catalyst is critical. For ZnBr₂, a slight excess (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.[1] Insufficient catalyst will result in a sluggish and incomplete reaction.
-
Control Reaction Temperature & Time: While these reactions are often run at reflux, excessively high temperatures can promote side reactions. For the acetylation step, a controlled temperature of 60–80°C is recommended.[1] The cycloaddition may require 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure Proper Sulfurization: If your route involves a subsequent sulfurization step (e.g., using thiourea or H₂S), ensure this reaction goes to completion as well.[1]
-
Question: During the acetylation (Step 2), I'm seeing poor conversion rates and the formation of multiple products. How can I improve the selectivity and yield?
Answer: This is a classic problem of regioselectivity. The 5-mercapto-1H-tetrazole anion has multiple nucleophilic sites (N1, N2, and the sulfur atom). To achieve high purity, the reaction must be directed to favor alkylation at the N1 position.
-
Causality: The key to controlling the regioselectivity of the alkylation is managing the pH of the reaction medium. Under strongly alkaline conditions, the more nucleophilic sulfur atom can be preferentially alkylated, leading to an undesired isomer. A carefully controlled pH ensures the deprotonation of the desired nitrogen for substitution.
-
Troubleshooting Steps:
-
Strict pH Control: This is the most critical parameter. The reaction should be maintained in a mild aqueous alkaline medium, specifically at a pH of 9–10 .[1] This condition favors the desired N1-alkylation. Use a reliable pH meter and make small adjustments with a suitable base (e.g., NaOH solution) as needed throughout the reaction.
-
Optimize Temperature: The recommended temperature range for this step is 60–80°C .[1] Temperatures outside this range can either slow the reaction down or increase the formation of byproducts.
-
Improve Solubility: If the tetrazole intermediate has poor solubility in a purely aqueous medium, this can hinder the reaction rate. Using an ethanol-water mixture (e.g., 3:1 v/v) can improve solubility and enhance reaction rates by up to 15%.[1]
-
Monitor Reaction Time: The acetylation is typically complete within 2–3 hours.[1] Over-extending the reaction time can lead to decomposition or side reactions.
-
Caption: Potential pathways for impurity formation during synthesis.
Question: My final product is off-color (yellow or green) and fails purity analysis even after initial isolation. What purification strategies do you recommend?
Answer: Off-color products and low purity are typically due to residual starting materials, isomeric impurities, or oxidation byproducts. A robust purification protocol is essential.
-
Causality: The crude product isolated by acid precipitation often contains unreacted starting materials and isomers. The thiol group is also susceptible to oxidation, forming a disulfide dimer which can contribute to color and impurities.
-
Refined Purification Protocol:
-
Recrystallization: This is the most effective method for achieving high purity. For Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, methanol or ethanol are the solvents of choice and can yield crystals with >99% purity.[1] The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to form pure crystals.
-
Activated Carbon Treatment: If the product is significantly colored, you can add a small amount of activated carbon to the hot solution during recrystallization. The carbon will adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before cooling.
-
Ion-Exchange Chromatography: For pharmaceutical-grade material where residual inorganic salts are a concern, ion-exchange chromatography is an excellent secondary purification step to remove excess sodium ions or other ionic impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I should take during this synthesis? A1: The primary hazard is sodium azide (NaN₃) . It is acutely toxic if swallowed or inhaled and can form explosive heavy metal azides. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and heavy metals. All waste containing azide must be quenched and disposed of according to your institution's safety protocols.
Q2: How can I definitively characterize my final product to confirm its identity and purity? A2: A combination of analytical techniques is recommended for full characterization.[1]
-
HPLC: Use a C18 column with an acetonitrile:water mobile phase to determine purity. A sharp, single peak is indicative of a pure compound.
-
¹H NMR: Look for a characteristic singlet at approximately δ 4.73 ppm corresponding to the methylene protons (CH₂COO⁻).
-
FTIR: Confirm the presence of key functional groups. Expect characteristic peaks around 2550 cm⁻¹ (S-H stretch, may be broad), 1587 cm⁻¹ (C=N stretch in the tetrazole ring), and 1283 cm⁻¹ (C-N stretch).
Q3: Is a one-pot synthesis method viable for this compound? A3: Yes, a one-pot method exists where the tetrazole intermediate is not isolated.[1] This approach can reduce overall production time by about 20%. However, it demands much stricter stoichiometric control of the reagents to minimize the formation of byproducts. For initial synthesis or when the highest purity is the primary goal, the two-step approach is generally more reliable and easier to troubleshoot.
Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 5-Mercapto-1H-tetrazole
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting nitrile, sodium azide (1.1 eq), and zinc bromide (1.2 eq) in water.
-
Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Add a solution of thiourea (1.5 eq) and reflux for an additional 2-3 hours for the sulfurization step.
-
Cool the mixture and acidify with concentrated HCl to a pH of ~2. The intermediate product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Acetylation to Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
-
Dissolve the dried 5-mercapto-1H-tetrazole from Step 1 in an ethanol-water mixture (3:1 v/v).
-
Add sodium chloroacetate (1.1 eq).
-
Carefully adjust the pH of the solution to 9-10 using a 2M NaOH solution while monitoring with a pH meter.
-
Heat the mixture to 60-80°C and stir for 2-3 hours.[1]
-
After cooling, acidify the solution with HCl to a pH of ~2-3 to precipitate the acidic form of the product.[3][4]
-
Filter the solid, wash with cold water, and then redissolve in water by neutralizing with one equivalent of sodium bicarbonate or NaOH to form the final sodium salt solution, which can then be lyophilized or used for recrystallization.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethanol to completely dissolve the solid.
-
If the solution is colored, add a small spatula tip of activated carbon and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration using a pre-warmed funnel to remove the activated carbon (if used) and any other insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary Tables
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Cycloaddition | Step 2: Acetylation | Rationale & Reference |
| Solvent | Water | Ethanol-Water (3:1 v/v) | Water is environmentally compatible; ethanol improves solubility for acetylation.[1] |
| Catalyst | ZnBr₂ (1.2 eq) | N/A | Lewis acid activates the nitrile for cycloaddition.[1] |
| Temperature | Reflux (~100°C) | 60–80°C | Optimal for reaction rate while minimizing byproducts.[1] |
| pH | N/A | 9–10 | Critical for directing alkylation to the N1 position and preventing S-alkylation.[1] |
| Reaction Time | 4–6 hours | 2–3 hours | Sufficient time for completion without significant decomposition.[1] |
| Expected Yield | - | 75–85% (overall) | Typical yield for the two-step process.[1] |
Table 2: Analytical Characterization Data
| Technique | Expected Result | Reference |
| Purity (HPLC) | >95% (crude), >99% (recrystallized) | [1] |
| ¹H NMR (D₂O) | Singlet at δ ~4.73 ppm (CH₂) | [1] |
| FTIR (KBr, cm⁻¹) | ~2550 (S-H), ~1587 (C=N), ~1283 (C-N) | [1] |
| Melting Point | ~250-265 °C (decomposes) | [5] |
References
- Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | RUO - Benchchem. (n.d.).
- Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate 113221-74-2 - TCI Chemicals. (n.d.).
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules.
- 5-(Benzylmercapto)-1 H-tetrazole as activator for 2′- O-TBDMS phosphoramidite building blocks in RNA synthesis | Request PDF. (2025). ResearchGate.
- The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. (2016). Journal of Labelled Compounds and Radiopharmaceuticals.
- Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents. (n.d.).
- 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2. (2024). ChemicalBook.
- Supporting Information - Wiley-VCH. (n.d.).
Sources
- 1. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | RUO [benchchem.com]
- 2. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]
- 3. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]
Navigating the Labyrinth: A Technical Support Guide to Tetrazole Derivative Degradation in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've witnessed firsthand the complexities researchers face when studying the stability of tetrazole derivatives. This guide is designed to be your in-the-field resource, moving beyond simplistic protocols to explain the why behind the experimental choices. We will delve into the degradation pathways of these crucial pharmaceutical building blocks in acidic environments, offering troubleshooting advice and robust methodologies to ensure the integrity of your research.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Here, we address some of the common conceptual hurdles encountered during the study of tetrazole degradation.
Q1: Why is my tetrazole-containing compound degrading in acidic conditions? I thought the tetrazole ring was metabolically stable.
While it's true that the tetrazole ring is often employed as a metabolically stable isostere for a carboxylic acid, this stability is relative and highly dependent on the chemical environment.[1] In strongly acidic media, the tetrazole ring can undergo degradation. The mechanism often involves protonation of one of the nitrogen atoms, which makes the ring susceptible to nucleophilic attack by water, leading to ring cleavage. The stability is also significantly influenced by the nature and position of substituents on the ring.
Q2: I'm seeing multiple degradation products in my HPLC analysis. How can I determine if the degradation is occurring on the tetrazole ring itself or elsewhere on my molecule?
This is a critical question. The initial step is to compare the UV spectra of the degradation products to the parent compound using a diode array detector (DAD) or similar. A significant change in the chromophore may suggest modification of the tetrazole ring. However, the most definitive approach is to use mass spectrometry (MS) to determine the mass of the degradation products. The tetrazole ring has a specific mass, and its cleavage will result in predictable mass losses (e.g., loss of N₂ or HN₃ fragments).[1][2] For unequivocal structural elucidation of the degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q3: My degradation study is showing inconsistent results. What are the key factors influencing the rate of acid-catalyzed degradation?
Several factors can lead to variability. Here are the most common culprits:
-
pH: The concentration of hydronium ions is a direct driver of the reaction. Small variations in pH can lead to significant changes in the degradation rate. Ensure your acidic solutions are accurately prepared and buffered if necessary.
-
Temperature: Like most chemical reactions, the rate of degradation is temperature-dependent. Maintaining a constant and uniform temperature throughout your experiment is crucial.
-
Substituent Effects: The electronic properties of the substituents on the tetrazole ring and the rest of the molecule can either stabilize or destabilize the ring towards acid-catalyzed hydrolysis. Electron-withdrawing groups can influence the site of protonation and the subsequent ring-opening.
-
Isomerization: For 1,5-disubstituted tetrazoles, isomerization between the 1- and 2-isomers can occur in acidic media. It has been noted that 1-isomers tend to be more stable in acidic conditions.[3] This isomerization can complicate the degradation profile.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section provides practical solutions to specific problems you might encounter in the lab.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed after prolonged exposure to acid. | 1. The tetrazole derivative is highly stable under the tested conditions. 2. The concentration of the acid is too low. 3. The temperature is too low. | 1. Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl). 2. Increase the temperature in a controlled manner (e.g., 40°C, 60°C). 3. Extend the duration of the study. |
| Degradation is too rapid, and the parent compound is completely gone at the first time point. | 1. The acidic conditions are too harsh. 2. The temperature is too high. | 1. Decrease the acid concentration. 2. Lower the reaction temperature. 3. Take earlier time points to capture the initial degradation. |
| Poorly resolved peaks in the HPLC chromatogram. | 1. Inappropriate column chemistry or mobile phase. 2. Co-elution of degradation products. | 1. Screen different HPLC columns (C18, C8, Phenyl-Hexyl). 2. Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase). 3. Optimize the gradient profile to improve separation. |
| Inconsistent peak areas for the same sample injected multiple times. | 1. The degradation is continuing in the autosampler. 2. The sample is not properly neutralized before injection. | 1. Neutralize the sample with a suitable base immediately after the desired time point and before placing it in the autosampler. 2. Keep the autosampler tray cooled to slow down any residual reaction. |
Experimental Protocol: A Step-by-Step Guide for a Forced Degradation Study
This protocol provides a robust framework for conducting an acid-catalyzed forced degradation study.
Objective: To evaluate the stability of a tetrazole derivative in acidic media and to identify potential degradation products.
Materials:
-
Tetrazole derivative (API or drug product)
-
Hydrochloric acid (HCl), 0.1N and 1N solutions
-
Sodium hydroxide (NaOH), 0.1N and 1N solutions for neutralization
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV/DAD detector and a mass spectrometer (LC-MS)
-
pH meter
-
Thermostatic water bath or oven
Workflow Diagram:
Caption: Workflow for acid-catalyzed forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Degradation Reaction:
-
In separate vials, add a known volume of the stock solution to a larger volume of 0.1N HCl and 1N HCl to achieve the desired final concentration of the drug.
-
Include a control sample with the drug in the reaction solvent without acid.
-
Place the vials in a thermostatically controlled environment (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.
-
HPLC-MS Analysis:
-
Analyze the neutralized samples by a validated stability-indicating HPLC method coupled with a mass spectrometer.
-
Example HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and its degradation products.
-
Flow Rate: 0.3 mL/min
-
Detection: UV at a suitable wavelength and MS in both positive and negative ion modes.
-
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
-
Use the MS data to determine the molecular weights of the degradation products.
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. A common fragmentation pattern for tetrazoles in positive ion mode is the loss of hydrazoic acid (HN₃), while in negative ion mode, the loss of molecular nitrogen (N₂) is often observed.[1]
-
Understanding the Degradation Pathway: A Mechanistic Overview
The acid-catalyzed degradation of a 5-substituted-1H-tetrazole is believed to proceed through a ring-opening mechanism. While the exact pathway can be substrate-dependent, a plausible general mechanism is outlined below.
Caption: Proposed mechanism of acid-catalyzed tetrazole degradation.
-
Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms of the tetrazole ring. The site of protonation will depend on the electronic nature of the substituent (R) and the specific tautomer present (1H or 2H).
-
Ring-Chain Tautomerism: The protonated tetrazole can then undergo a ring-opening to form a resonance-stabilized azido-azomethine intermediate. This is a form of ring-chain tautomerism.
-
Hydrolysis: This open-chain intermediate is susceptible to hydrolysis. A water molecule attacks the electrophilic carbon of the azomethine, leading to the cleavage of the C-N bond.
-
Products: The final degradation products are typically the corresponding amide derived from the substituent and hydrazoic acid (HN₃). The hydrazoic acid may further decompose depending on the reaction conditions.
It is important to note that for complex molecules, degradation may also occur at other susceptible functional groups in the molecule, and the observed degradation profile will be a composite of all these reactions. For example, studies on losartan have shown the formation of degradation products resulting from reactions on other parts of the molecule in acidic conditions.[4][5]
Conclusion
The study of tetrazole derivative degradation in acidic media requires a nuanced understanding of the underlying chemical principles and a systematic experimental approach. By anticipating potential challenges and employing robust analytical techniques, researchers can ensure the generation of high-quality, reliable data. This guide provides a foundational framework to build upon, empowering you to confidently navigate the complexities of your stability studies.
References
- Srinivas, G., Kumar, K., Kanumula, G., Priya, M., & Mukkanti, K. (2012). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. American Journal of Analytical Chemistry, 3, 704-709.
- (2024). Decomposition products of tetrazoles.
- Elshanawane, A. A., et al. (2012). Stability evaluation of losartan potasium towards the influence of pH and light using high performance liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 999-1003.
- Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy.
- (2010). Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms. PubMed.
- (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation.
- (N.d.). Tautomeric forms of tetrazole.
- (N.d.). Preparation method of 5-phenyl-tetrazole.
- (N.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar.
- (N.d.).
- (2015). Chapter Seven – Valsartan. SciSpace.
- (N.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- (N.d.). Tetrazoles via Multicomponent Reactions.
- (2012). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. SciRP.org.
- (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
- (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
- (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- (2026). Preparation and Evaluation of Candesartan Cilexetil Solid Supersaturated Self-nanoemulsion Containing Phospholipids. PubMed.
- (N.d.). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy.
- (N.d.). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. European Journal of Pharmaceutical Sciences.
- (N.d.).
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Validation & Comparative
A Comparative Guide to Tetrazole Derivatives as Corrosion Inhibitors
The pervasive issue of metal corrosion poses a substantial threat to the longevity and reliability of critical infrastructure and industrial equipment, leading to significant economic losses and safety concerns. In the quest for effective mitigation strategies, organic corrosion inhibitors have become indispensable. Among these, tetrazole derivatives have garnered considerable attention from the scientific community. Their unique molecular architecture, featuring a five-membered aromatic ring with four nitrogen atoms, makes them exceptionally potent in forming protective barriers on various metal surfaces.[1][2]
This technical guide offers a comparative analysis of several tetrazole derivatives, grounded in experimental data, to provide researchers, scientists, and materials engineers with a clear understanding of their performance and mechanisms of action.
Part 1: The Fundamental Mechanism of Inhibition
The efficacy of tetrazole derivatives stems from their ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. This adsorption is not a simple surface interaction but a complex process that can occur through two primary mechanisms:
-
Physisorption: This process involves weaker, non-specific electrostatic forces, such as van der Waals forces, between the charged inhibitor molecules and the electrically charged metal surface.
-
Chemisorption: This is a more robust and specific interaction involving the formation of coordinate covalent bonds. The lone pair electrons of the nitrogen heteroatoms and potentially other functional groups in the tetrazole derivative are shared with the vacant d-orbitals of the metal atoms, resulting in a durable, chemically-bonded protective layer.[3]
Generally, the inhibition process is a combination of both physisorption and chemisorption. The resulting adsorbed layer acts as a barrier, effectively blocking the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.
Caption: General mechanism of corrosion inhibition by tetrazole derivatives.
Part 2: Comparative Performance of Tetrazole Derivatives
The specific chemical groups attached to the tetrazole ring profoundly influence the molecule's electronic structure, solubility, and spatial orientation, which in turn dictates its effectiveness as a corrosion inhibitor. A comparative analysis of experimental data reveals clear structure-activity relationships.
Table 1: Comparative Inhibition Efficiency of Various Tetrazole Derivatives on Steel in Acidic Media
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1H-Tetrazole | Aluminum | 1.0 M HCl | High | Moderate | |
| 1-Phenyl-1H-tetrazole | Aluminum | 1.0 M HCl | High | Good | |
| 1H-Tetrazol-5-amine | Aluminum | 1.0 M HCl | High | Good | |
| 5-Phenyl-1H-tetrazole (PTA) | Mild Steel | 1 M HCl | 40 mg/L | 93.99 | [2] |
| (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (NTA) | Mild Steel | 1 M HCl | 40 mg/L | 96.60 | [2] |
| (E)-3-(4-hydroxyphenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (HTA) | Mild Steel | 1 M HCl | 40 mg/L | 98.69 | [2] |
| 1-Phenyl-1H-tetrazole-5-thiol (PTT) | Q235 Steel | 1 M HCl | 5 mM | 97.1 | [4] |
| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Steel | 0.5 M H₂SO₄ | 10⁻⁶ M | 93 | [5][6] |
Key Insights from Performance Data:
-
Influence of Substituents: The data clearly shows that substituted tetrazoles are significantly more effective than the parent 1H-tetrazole. Electron-donating groups (like -OH in HTA) and electron-withdrawing groups (like -NO₂ in NTA) can both enhance inhibition efficiency compared to a simple phenyl group (in PTA), suggesting complex electronic interactions with the metal surface.[2]
-
The Role of Sulfur: The presence of a thiol (-SH) group, as seen in 1-Phenyl-1H-tetrazole-5-thiol (PTT) and 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT), results in exceptionally high inhibition efficiencies, often at very low concentrations.[4][5][6] The sulfur atom acts as an additional, strong anchoring point to the metal surface, facilitating the formation of a highly stable and dense protective film through chemisorption.[7][8]
-
Aromatic Systems: The inclusion of phenyl rings increases the surface area of the molecule, promoting greater surface coverage. The π-electrons of the aromatic system can also interact with the metal surface, further strengthening the adsorption process.
Part 3: Essential Experimental Protocols for Inhibitor Evaluation
The objective evaluation of corrosion inhibitors relies on standardized and reproducible experimental methods. The choice of technique is critical; gravimetric methods provide a direct measure of metal loss, while electrochemical techniques offer mechanistic insights into how the inhibitor alters the corrosion reactions.
A. Weight Loss Method
This is a fundamental, non-electrochemical technique to determine the average corrosion rate over a period. Its simplicity is its strength, providing a tangible measure of material degradation.
Step-by-Step Protocol:
-
Specimen Preparation: Machine metal coupons to a standard dimension. Abrade the surfaces sequentially with finer grades of emery paper, rinse with deionized water, degrease with a solvent like acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to at least four decimal places using an analytical balance.
-
Immersion: Fully immerse the coupons in the corrosive solution, both with (test) and without (blank) the inhibitor, for a predetermined duration (e.g., 24-72 hours) at a constant temperature.
-
Cleaning and Final Weighing: After immersion, retrieve the coupons. Remove corrosion products by chemical cleaning (e.g., using inhibited acid). Rinse, dry, and reweigh the coupons.
-
Calculations: The inhibition efficiency (IE%) is calculated from the weight loss (ΔW) of the blank and the inhibited samples: IE% = [(ΔW_blank - ΔW_inhibited) / ΔW_blank] × 100
Caption: Standard workflow for weight loss corrosion testing.
B. Electrochemical Methods
Electrochemical techniques are rapid and provide detailed information on the corrosion kinetics and the mode of inhibition (anodic, cathodic, or mixed). A standard three-electrode setup is used, comprising the metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., SCE or Ag/AgCl).
1. Potentiodynamic Polarization (PDP): This technique measures the current response as the potential of the working electrode is scanned away from its free corrosion potential (E_corr).
Step-by-Step Protocol:
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Potential Scan: Apply a slow, linear potential scan (e.g., 0.5-1 mV/s) starting from a cathodic potential to an anodic potential relative to the OCP.
-
Data Analysis: Plot the resulting current density (log scale) versus potential to generate a Tafel plot. The corrosion current density (i_corr) is determined by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr).
-
Calculation: Inhibition efficiency is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inhibited) / i_corr_blank] × 100
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that probes the metal/solution interface by applying a small sinusoidal AC potential signal over a range of frequencies.
Step-by-Step Protocol:
-
Stabilization: As with PDP, allow the system to stabilize at its OCP.
-
Impedance Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz down to 10 mHz).
-
Data Analysis: The data is commonly visualized as a Nyquist plot. This plot is then fitted to an equivalent electrical circuit model to extract quantitative values for parameters like the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
-
Calculation: A higher R_ct value signifies better corrosion protection. IE% = [(R_ct_inhibited - R_ct_blank) / R_ct_inhibited] × 100
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Conclusion and Future Directions
Tetrazole derivatives have unequivocally proven their merit as high-performance corrosion inhibitors for a range of metals, particularly in acidic environments. Comparative analysis demonstrates that their efficacy is highly tunable through synthetic modification of their substituent groups, with sulfur-containing derivatives showing exceptional promise. The combination of gravimetric and electrochemical evaluation methods provides a robust framework for quantifying their performance and elucidating their protective mechanisms.
Future research should be directed towards designing and synthesizing novel tetrazole derivatives with enhanced "green" characteristics, such as greater biodegradability and lower toxicity, without compromising performance. Furthermore, exploring synergistic effects by combining tetrazoles with other inhibiting compounds could lead to the development of advanced, multi-functional corrosion protection systems for increasingly demanding industrial applications.
References
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ACS Omega. (2025, January 6). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ACS Publications. [Link]
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Taylor & Francis Online. (2018, April 16). 5-Substituted 1H-tetrazoles as effective corrosion inhibitors for mild steel in 1 M hydrochloric acid. [Link]
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SCIRP. (2011). Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors for Copper in Aerated 0.5 M H2SO4 Solution. [Link]
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Materials Sciences and Applications. (2011, September 15). Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors for Copper in Aerated 0.5 M H2SO4 Solution. [Link]
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ACS Publications. (2023, July 18). Corrosion Inhibition on Copper and Commercial Brass in Simulated Seawater Using 5-Phenyl-1H-tetrazole and 5-(4-Pyridyl). [Link]
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ACS Publications. (2023, March 8). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. [Link]
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Repository of the Academy's Library. (2016, January 14). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. [Link]
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MDPI. (2019, August 10). Inclusion of 5-Mercapto-1-Phenyl-Tetrazole into β-Cyclodextrin for Entrapment in Silane Coatings: An Improvement in Bronze Corrosion Protection. [Link]
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NIH National Library of Medicine. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. [Link]
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NIH National Library of Medicine. (2021, January 21). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. [Link]
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ResearchGate. (2014). Chemical-physical characterisation of 5-Phenyl-1H-tetrazole. [Link]
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NIH National Library of Medicine. (2026, January 2). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. [Link]
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ResearchGate. (2025, August 10). Synthesis, Experimental and Theoretical Investigation of Tetrazole Derivative as an Effective Corrosion Inhibitor for Mild Steel in 1 M HCl. [Link]
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ResearchGate. (2025, January 6). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. [Link]
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Pharmaffiliates. CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol. [Link]
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SCIRP. Electrochemical and Quantum Chemical Studies of 5-Substituted Tetrazoles as Corrosion Inhibitors for Copper in Aerated 0.5 M H2SO4 Solution. [Link]
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A Researcher's Guide: Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate vs. its Acidic Form in Research Applications
For researchers in drug development, materials science, and biochemistry, the choice between using a compound in its acidic form or as a salt is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid and its corresponding sodium salt, Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate. We will explore their distinct physicochemical properties, practical handling considerations, and performance in key research applications, supported by experimental protocols.
At a Glance: Key Physicochemical Differences
The primary distinction between the acidic form and its sodium salt lies in the state of the carboxylic acid group. This seemingly small difference leads to significant variations in their physical properties, most notably solubility and melting point.
| Property | 2-(5-Mercapto-1H-tetrazol-1-yl)acetic Acid | Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | Rationale for Difference |
| Molecular Formula | C₃H₄N₄O₂S | C₃H₃N₄NaO₂S | Presence of sodium ion in the salt form. |
| Molecular Weight | 160.15 g/mol | 182.13 g/mol | Addition of a sodium atom and removal of a hydrogen atom. |
| Appearance | White crystalline powder[1] | White to orange/green powder or crystal | The ionic character of the salt can influence the crystal lattice and color. |
| Melting Point | 179-180 °C (with decomposition)[1][2][3] | ~250-265 °C (with decomposition)[4][5] | The strong ionic bond in the sodium salt requires more energy to break. |
| Predicted pKa | ~3.31[2][3] | N/A | The acidic proton is replaced by sodium. |
| Aqueous Solubility | Soluble[6] | Highly soluble (~50 mg/mL at 25°C)[7] | The ionic nature of the sodium salt leads to stronger interactions with polar water molecules. |
| Ethanol Solubility | Data not readily available | Partially soluble (10-15 mg/mL)[7] | The non-polar ethyl group of ethanol has a lower affinity for the ionic salt. |
| DMSO Solubility | Data not readily available | Highly soluble (>100 mg/mL)[7] | DMSO is a polar aprotic solvent capable of solvating the sodium cation and the carboxylate anion effectively. |
The Practical Implications: Synthesis, Handling, and Stability
The choice between the acid and its salt often depends on the specific requirements of the experimental setup, including the solvent system and the desired pH.
A Note on Synthesis
The acidic form, 2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid, is the precursor to the sodium salt. A common synthetic route to the acid involves the reaction of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea, followed by hydrolysis[8]. The sodium salt is then typically prepared by reacting the acidic form with a sodium base, such as sodium hydroxide or sodium bicarbonate, in an appropriate solvent.
Caption: Synthesis workflow for the sodium salt.
Handling and Stability Considerations
-
Acidic Form: This compound should be stored in a cool, dry place away from strong oxidizing agents.[6] The presence of both a thiol and a carboxylic acid group can make it susceptible to oxidation and other degradation pathways, especially at elevated temperatures.
-
Sodium Salt: The salt form is generally more stable as a solid. However, in aqueous solutions, the stability will be pH-dependent. At acidic pH, it will convert back to the less soluble acidic form. It is recommended to store solutions at a neutral to slightly alkaline pH to maintain solubility and stability. Thermal stability analysis shows the sodium salt begins to decompose around 180°C.[7]
Performance in Key Research Applications
The distinct properties of the acidic and salt forms make them suitable for different applications.
Biological Assays and Drug Development
In biological research, maintaining a physiological pH (around 7.4) is often crucial. The high aqueous solubility of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate at this pH makes it the preferred choice for preparing stock solutions for cell-based assays and other in vitro biological experiments.[7][9] The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and bioavailability in drug candidates.[7]
The acidic form may be less suitable for direct use in biological systems where its lower solubility at neutral pH could lead to precipitation. However, it remains a critical intermediate in the synthesis of derivatives where the carboxylic acid functionality needs to be modified, for example, in the formation of esters or amides.[10]
Corrosion Inhibition
Both forms have potential as corrosion inhibitors, particularly for copper and its alloys. The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal. The thiol group and the nitrogen atoms of the tetrazole ring are believed to be the primary sites of interaction with the metal surface.
Caption: Proposed mechanism of corrosion inhibition.
-
Acidic Form: In acidic media, the carboxylic acid group of 2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid will be protonated. This may influence its adsorption characteristics on the metal surface.
-
Sodium Salt: The sodium salt will dissociate in solution, providing the carboxylate anion. The choice between the two may depend on the pH of the corrosive environment being studied. In acidic corrosion studies, it is often more practical to start with the acidic form.
Nanoparticle Synthesis
The acidic form , 2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid, has been successfully used as a capping ligand for the synthesis and stabilization of noble metal nanoparticles in aqueous media.[1] The thiol group strongly binds to the nanoparticle surface, while the carboxylic acid group provides electrostatic repulsion, preventing aggregation and ensuring good dispersibility in water.[1]
While the sodium salt could also be used in aqueous nanoparticle synthesis, the direct use of the acidic form allows for better control over the surface chemistry of the nanoparticles. The free carboxylic acid groups on the surface can be further functionalized if needed.
Experimental Protocols
To aid researchers in selecting the appropriate compound, we provide the following protocols for a comparative analysis.
Protocol 1: Comparative Solubility Determination
Objective: To quantitatively compare the solubility of the acidic and salt forms in water at a controlled pH and temperature.
Materials:
-
2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid
-
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath
-
Analytical balance
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Saturated Solutions:
-
Set the water bath to 25°C.
-
In separate vials, add an excess amount of the acidic form and the sodium salt to a known volume of deionized water (e.g., 10 mL).
-
Repeat the process using PBS at pH 7.4.
-
Place the vials in the water bath and stir vigorously for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, stop stirring and allow the excess solid to settle for at least 1 hour.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for both compounds.
-
Measure the UV absorbance of the standard solutions and the filtered saturated solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve from the standard solutions and determine the concentration of the saturated solutions.
-
Expected Outcome: This experiment will provide quantitative solubility data for both compounds in neutral water and a physiologically relevant buffer. It is expected that the sodium salt will exhibit significantly higher solubility, especially in PBS at pH 7.4.
Protocol 2: Comparative Corrosion Inhibition Efficacy on Copper
Objective: To compare the corrosion inhibition efficiency of the acidic and salt forms on a copper surface in an acidic environment using potentiodynamic polarization.
Materials:
-
Copper working electrode
-
Platinum counter electrode
-
Saturated calomel reference electrode (SCE)
-
Potentiostat
-
Corrosion cell
-
0.5 M H₂SO₄ solution (corrosive medium)
-
2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid
-
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Procedure:
-
Electrode Preparation:
-
Polish the copper electrode with successively finer grades of emery paper, rinse with deionized water and ethanol, and dry.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode corrosion cell with the copper working electrode, platinum counter electrode, and SCE reference electrode in the 0.5 M H₂SO₄ solution.
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform a potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s. This is the "blank" measurement.
-
Add a specific concentration (e.g., 1 mM) of 2-(5-Mercapto-1H-tetrazol-1-yl)acetic acid to the solution, allow to stabilize, and repeat the potentiodynamic polarization scan.
-
In a fresh solution, repeat the measurement with the same concentration of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate.
-
-
Data Analysis:
-
From the Tafel plots obtained, determine the corrosion potential (Ecorr) and corrosion current density (icorr) for the blank and inhibited solutions.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
-
Expected Outcome: This experiment will provide a quantitative measure of the corrosion inhibition efficiency of both compounds. While both are expected to show good inhibition, there may be differences in their performance related to their behavior in the acidic medium.
Conclusion and Recommendations
The choice between Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate and its acidic form is not a matter of one being universally better than the other, but rather a question of which is better suited for a specific application.
-
For biological assays and other applications requiring high aqueous solubility at neutral pH, the sodium salt is the clear choice.
-
For organic synthesis where the carboxylic acid group is to be modified, or for applications like nanoparticle capping where a free carboxylic acid is desired on the surface, the acidic form is preferable.
-
In corrosion inhibition studies , the choice will depend on the pH of the test environment, with the acidic form often being more practical for studies in acidic media.
By understanding the fundamental differences in their physicochemical properties and performance, researchers can make an informed decision to optimize their experimental design and achieve reliable, reproducible results.
References
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Chemdad. (n.d.). 5-Mercapto-1H-tetrazole-1-acetic acid. Retrieved from [Link]
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- NIH. (2025).
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- Scirp. (2022). 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution.
- Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
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PrepChem.com. (n.d.). Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid (which is utilized as side chain of antibiotics). Retrieved from [Link]
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- NIH. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC.
-
LookChem. (n.d.). 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT. Retrieved from [Link]
- Nichick, D. (n.d.). 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER.
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A Senior Application Scientist's Guide to the Electrochemical Validation of Mercapto-tetrazole Inhibitory Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Efficacy – Unveiling the Mechanism
Mercapto-tetrazoles are a prominent class of heterocyclic organic compounds widely recognized for their exceptional performance as corrosion inhibitors, particularly for copper and steel alloys in acidic environments.[1][2][3] Their efficacy stems from the presence of multiple heteroatoms—specifically nitrogen and sulfur—which act as potent adsorption centers, facilitating the formation of a protective barrier on the metal surface.[4][5] However, for researchers in materials science and drug development (where metal-device interactions are critical), simply knowing that an inhibitor works is insufficient. A deeper, mechanistic understanding is required to predict long-term stability, optimize inhibitor design, and ensure reliable performance.
This guide provides an in-depth comparison of the primary electrochemical techniques used to validate and elucidate the inhibitory mechanisms of mercapto-tetrazoles. We move beyond rote protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments. Here, we will dissect and compare Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Cyclic Voltammetry (CV) not as isolated procedures, but as complementary tools in a comprehensive analytical workflow.
The Core Inhibitory Mechanism: Adsorption and Film Formation
The inhibitory action of mercapto-tetrazoles is fundamentally an interfacial phenomenon. The process begins with the adsorption of the inhibitor molecules onto the metallic surface. This is not a random event; it is driven by the unique molecular structure of the tetrazole derivative.
-
Active Centers: The tetrazole ring's nitrogen atoms and the mercapto group's sulfur atom possess lone pairs of electrons, making them excellent coordination sites.[4]
-
Adsorption Process: These active centers donate electrons to the vacant d-orbitals of the metal atoms, establishing strong coordinative bonds. This interaction is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a durable, adsorbed film.[1][2]
-
Protective Barrier: This molecular layer acts as a physical barrier, isolating the metal from the corrosive electrolyte. It effectively blocks the active sites required for both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[5][6]
The following diagram illustrates this fundamental adsorption mechanism.
Caption: Inhibitor adsorption blocks corrosive species.
A Comparative Guide to Electrochemical Validation Techniques
No single technique can fully capture the complexity of an inhibitor's mechanism. True validation comes from the convergence of evidence obtained from multiple, complementary methods. The three pillars of electrochemical inhibitor analysis are Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Cyclic Voltammetry (CV).
Potentiodynamic Polarization (PDP)
PDP is a direct current (DC) technique that provides critical information about the kinetics of the corrosion process and how an inhibitor alters them.[7] It measures the current response as the potential of the working electrode is scanned away from its open circuit potential (OCP).
-
What It Tells You:
-
Corrosion Rate: By extrapolating the linear regions of the log(current) vs. potential plot (a Tafel plot), one can determine the corrosion current density (Icorr).[8][9] A lower Icorr in the presence of the inhibitor signifies reduced corrosion.
-
Inhibitor Type (Mechanism Clue): The shift in the corrosion potential (Ecorr) provides insight into the inhibitor's primary mode of action.[4]
-
Inhibition Efficiency (IE%): A quantitative measure of performance.
-
-
Causality Behind the Protocol: The choice of a slow scan rate (typically 0.1-1.0 mV/s) is crucial.[2] A fast scan does not allow the electrode/solution interface to reach a quasi-steady state, leading to distorted Tafel slopes and inaccurate Icorr values.[7]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive alternating current (AC) technique that probes the properties of the electrode/electrolyte interface.[11][12] A small amplitude sinusoidal potential is applied over a wide frequency range, and the resulting impedance is measured.
-
What It Tells You:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A large Rct value indicates that the inhibitor film is effectively impeding the flow of charge (i.e., the corrosion reactions).[6][13]
-
Double-Layer Capacitance (Cdl): The inhibitor adsorbing onto the surface displaces water molecules and other ions, altering the properties of the electrical double layer. A decrease in Cdl is indicative of inhibitor adsorption and an increase in the protective film's thickness.[13]
-
Film Properties: By using appropriate equivalent circuit models, EIS can provide information on film resistance, capacitance, and even the diffusion of species through the protective layer.[12]
-
-
Causality Behind the Protocol: The experiment is performed at the stable OCP to ensure the system is not polarized, making EIS a non-destructive technique ideal for time-dependent studies of film formation.[11]
Cyclic Voltammetry (CV)
While less common for calculating precise inhibition efficiencies, CV is invaluable for qualitatively studying the formation and stability of the inhibitor film and its effect on the metal's redox behavior.[14][15] The potential is scanned linearly to a set vertex potential and then reversed.[16]
-
What It Tells You:
-
Film Formation & Stability: By comparing the voltammogram of the bare metal with that in the inhibitor solution, one can observe the suppression of anodic and cathodic peaks, indicating the formation of a passivating film.[14] The stability of this film can be assessed over multiple cycles.
-
Redox Activity: CV can reveal if the inhibitor itself undergoes any redox reactions within the tested potential window.
-
Adsorption/Desorption Processes: The appearance of new peaks or the modification of existing ones can provide clues about the electrochemical nature of the adsorption process.
-
Workflow & Data Triangulation
A robust validation strategy involves using these techniques in a logical sequence to build a cohesive mechanistic picture.
Caption: A logical workflow for comprehensive inhibitor validation.
Detailed Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following protocols describe a self-validating system using a standard three-electrode electrochemical cell (Working Electrode: Metal of interest; Reference Electrode: Ag/AgCl or SCE; Counter Electrode: Platinum mesh/wire).[2]
Protocol 1: Potentiodynamic Polarization (Tafel Analysis)
-
Electrode Preparation: Mechanically polish the working electrode surface to a mirror finish using successively finer grades of emery paper (e.g., up to 1200 grit), followed by rinsing with deionized water and degreasing with ethanol or acetone.[2]
-
Cell Assembly: Assemble the three-electrode cell with the corrosive medium, both with (test) and without (blank) the desired concentration of mercapto-tetrazole inhibitor.
-
OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30 minutes, or until the potential drift is negligible (<1 mV/min). This ensures the measurement begins from a steady state.
-
Polarization Scan: Begin the potential scan from approximately -250 mV cathodic to the OCP and scan towards +250 mV anodic to the OCP.
-
Causality: Starting cathodic to OCP ensures the initial state of the surface is not anodically altered before the corrosion potential is reached.
-
Scan Rate: Use a slow scan rate, typically 0.167 mV/s, as recommended by ASTM G59 and G61 standards, to maintain a quasi-steady state.[7]
-
-
Data Analysis:
-
Plot the data as log(current density) vs. potential (Tafel Plot).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic branches to their intersection point.[17] The coordinates of this point yield Ecorr and Icorr.
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.[1]
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Electrode & Cell Preparation: Follow steps 1-3 from the PDP protocol. It is critical to start from a stable OCP.
-
EIS Measurement: Apply a small AC voltage perturbation (typically 10 mV rms) around the stable OCP.
-
Causality: A small perturbation ensures a pseudo-linear response from the system and is non-destructive, allowing the same sample to be used for subsequent tests or time-course studies.
-
-
Frequency Scan: Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 10 mHz).
-
Causality: High-frequency data relates to solution resistance, while low-frequency data is dominated by the charge transfer processes at the metal-solution interface, which are most affected by the inhibitor.
-
-
Data Analysis:
-
Plot the data in Nyquist format (-Zimaginary vs. Zreal). An effective inhibitor will typically show a much larger semicircle diameter compared to the blank.
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Charge Transfer Resistance (Rct) and Double-Layer Capacitance (Cdl).
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison across different inhibitor concentrations or against alternative compounds.
Table 1: Hypothetical Comparative Data for 1-Phenyl-5-mercaptotetrazole (PMT) on Copper in 0.5M H₂SO₄
| PMT Conc. (mg/L) | From PDP | From EIS | IE% Comparison | ||
| Icorr (µA/cm²) | Ecorr (mV vs Ag/AgCl) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% (PDP) | |
| 0 (Blank) | 150.5 | -120 | 350 | 150 | - |
| 50 | 35.2 | -115 | 1450 | 85 | 76.6% |
| 100 | 22.1 | -112 | 2380 | 62 | 85.3% |
| 200 | 17.5 | -110 | 3100 | 45 | 88.4% |
-
Interpretation of Trends:
-
Icorr decreases and Rct increases with rising PMT concentration, confirming enhanced corrosion inhibition.[1]
-
The minimal shift in Ecorr suggests PMT acts as a mixed-type inhibitor.[4]
-
Cdl decreases , indicating the displacement of water and formation of a protective film on the copper surface.[13]
-
The strong agreement between IE% calculated from PDP and EIS provides a crucial self-validation check of the results.
-
Conclusion
The electrochemical validation of a mercapto-tetrazole's inhibitory mechanism is a multi-faceted process that relies on the synergistic use of PDP, EIS, and CV. PDP and Tafel analysis provide direct kinetic data and classify the inhibitor's mode of action, while EIS offers a non-destructive probe into the interfacial properties of the protective film. By triangulating the data from these techniques—lower Icorr, higher Rct, lower Cdl, and suppressed redox peaks—a researcher can build an authoritative and trustworthy case for the inhibitor's mechanism. This rigorous, evidence-based approach is indispensable for advancing the rational design of next-generation corrosion inhibitors and understanding metal-biomolecule interactions in complex systems.
References
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Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole. (2023). MDPI. [Link]
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1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. (2022). Journal of Chemical Technology and Metallurgy. [Link]
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Copper corrosion inhibition in acetic acid by some heteroatom organic: case of 1-phenyl-5-mercapto-tetrazole. (2020). ResearchGate. [Link]
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Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. (2015). ResearchGate. [Link]
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(i) Potentiodynamic polarization curve for the corrosion inhibition... (n.d.). ResearchGate. [Link]
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]
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Calculating Corrosion Rates From a Tafel Plot. (n.d.). Admiral Instruments. [Link]
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Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (n.d.). SciELO. [Link]
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
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The Tafel Plot. (n.d.). DoITPoMS, University of Cambridge. [Link]
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CYCLIC VOLTAMMETRIC AND AFM STUDY OF CORROSION INHIBITION AND ADSORPTION BEHAVIOR OF SODIUM DODECYL SULPHATE-ZN ON CARBON STEEL. (2019). Rasayan Journal of Chemistry. [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]
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Cyclic voltammetry evaluation of inhibitors for localised corrosion in alkaline solutions. (2018). ResearchGate. [Link]
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Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. (2020). YouTube. [Link]
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Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]
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Investigation of the behavior of 5-mercapto-1-phenyl-tetrazole as an inhibitor against copper corrosion in sulfuric acid media. (n.d.). CORE. [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Publishing. [Link]
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How to calculate corrosion from tafel plot | Lecture 13. (2022). YouTube. [Link]
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Cyclic voltammetry. (n.d.). Wikipedia. [Link]
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The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. (2021). Journal of Molecular Liquids. [Link]
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Cyclic voltammetry and Potentiometry. (2014). Elixir Journal. [Link]
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Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2018). ResearchGate. [Link]
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Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. [Link]
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Corrosion current measurement for an iron electrode in an acid solution (Tafel plot LPR) Corrosion. (n.d.). BioLogic Science Instruments. [Link]
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Applications of Cyclic voltammetry in Corrosion inhibition studies. (2016). ResearchGate. [Link]
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The Evolving Landscape of Sulfur-Containing Additives: A Comparative Analysis of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
Introduction: In the intricate world of specialty chemicals, the performance of a product is paramount. For researchers and professionals in drug development, materials science, and industrial processes such as electroplating and corrosion prevention, the choice of additives can dictate the success or failure of an application. This guide provides an in-depth technical comparison of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA), a multifunctional heterocyclic compound, against other conventional sulfur-containing additives. By examining their efficacy through experimental data, we aim to offer a clear perspective on their respective merits and mechanisms of action.
The Chemical Architecture: A Foundation for Functionality
The efficacy of any chemical additive is intrinsically linked to its molecular structure. Sulfur-containing additives are prized for the unique electronic properties of the sulfur atom, which allow for strong interactions with metal surfaces.
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) possesses a distinctive architecture, integrating a tetrazole ring, a thiol (-SH) group, and an acetate moiety. This combination of functional groups suggests a versatile performance profile, acting potentially as a metal chelator, a surface-active agent, and a corrosion inhibitor. The tetrazole ring, in particular, is a well-known bioisostere for carboxylic acids, which can be crucial in biological applications and can also contribute to surface adsorption.
In comparison, more traditional sulfur-containing additives have simpler structures:
-
Thiourea (CH₄N₂S): A molecule with a central carbon double-bonded to sulfur and single-bonded to two amine groups. Its efficacy in electroplating and as a corrosion inhibitor is well-documented.
-
Simple Thiols (R-SH): Characterized by the presence of a sulfhydryl group attached to an alkyl or aryl chain. Their performance is often dictated by the nature of the "R" group.
-
Sulfonates (R-SO₃⁻): These compounds, such as 3-Mercapto-1-propanesulfonic acid sodium salt (MPS) and bis(3-sulfopropyl) disulfide (SPS), are widely used as brighteners and grain refiners in electroplating.
The multifaceted nature of SMTA's structure suggests the potential for synergistic effects between its functional groups, a hypothesis that we will explore through the lens of experimental data.
Comparative Efficacy in Corrosion Inhibition
One of the primary applications for sulfur-containing additives is the prevention of metallic corrosion. The lone pair electrons on the sulfur atom facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Mechanism of Action
The corrosion inhibition mechanism for these compounds generally involves the formation of an adsorbed layer on the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding). For sulfur-containing compounds, chemisorption involving the sulfur atom and the metal's d-orbitals is often the dominant mechanism, leading to a more robust and stable protective film.
dot
Caption: Generalized mechanism of corrosion inhibition by sulfur-containing additives.
Experimental Data: A Head-to-Head Comparison
| Additive | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique |
| 1-Phenyl-5-mercaptotetrazole (PMT) | Copper | 1M Acetic Acid | 89% at 0.5 mM[1] | Potentiodynamic Polarization, EIS[1] |
| Thiourea | Mild Steel | 1M HCl | >90% (concentration dependent) | Weight Loss, Potentiodynamic Polarization |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | >85% at optimal concentration[2] | Potentiodynamic Polarization, EIS[2] |
| Decanethiol | Carbon Steel | CO₂-saturated brine | High (qualitative)[3] | Weight Loss[3] |
Note: Data for PMT is presented as a proxy for SMTA due to structural similarity. The acetate group in SMTA may further enhance its solubility and adsorption characteristics.
The high inhibition efficiency of PMT suggests that the mercaptotetrazole moiety is highly effective at protecting copper surfaces. The mechanism is believed to involve the formation of a stable complex with copper ions on the surface, creating a durable protective film[1]. Thiourea and other thiols also demonstrate excellent inhibition, though their effectiveness can be more sensitive to the specific corrosive environment and metal substrate.
Performance in Electroplating: A Quest for Quality Deposits
In the realm of electroplating, sulfur-containing additives are indispensable for achieving bright, level, and mechanically robust metallic deposits. They function as brighteners, levelers, and grain refiners.
Roles in the Electroplating Bath
-
Brighteners: These additives, often sulfur-containing organic molecules, are adsorbed onto the cathode surface and inhibit the growth of large crystals, promoting the formation of a fine-grained, bright deposit.
-
Levelers: Leveling agents are typically compounds that adsorb more strongly on high-current-density areas (peaks) of the substrate, thereby inhibiting deposition at these points and allowing for faster deposition in low-current-density areas (valleys). This leads to a smoother, more level surface. Nitrogen-containing heterocyclic compounds are often effective levelers[4]. The tetrazole ring in SMTA suggests it may possess leveling properties.
-
Grain Refiners: By interfering with the crystal growth process, these additives lead to the formation of smaller, more numerous grains, which can improve the mechanical properties of the deposit.
dot
Caption: A simplified workflow of an electroplating process highlighting the role of additives.
Comparative Performance Metrics
| Additive Type | Example(s) | Typical Role | Effect on Deposit Properties |
| Mercaptotetrazoles | SMTA (inferred) | Leveler, Brightener | Expected to produce fine-grained, bright, and level deposits due to the mercapto and tetrazole groups. |
| Thiourea | Thiourea | Brightener, Grain Refiner | Can produce bright deposits, but can also lead to increased internal stress and sulfur incorporation if not carefully controlled[5]. |
| Sulfonates | MPS, SPS, DPS | Brightener, Accelerator | Significantly reduce surface roughness and improve brightness[6]. Can enhance throwing power in synergistic combinations[5]. |
| Simple Thiols | N/A | Not commonly used as primary additives | Can influence deposit morphology but are less common than sulfonates and thiourea. |
Studies on various sulfonate-containing additives have shown their ability to significantly reduce the surface roughness of copper foils[6]. For example, the addition of 3 mg/L of MPS can reduce surface roughness to 1.597 µm, while 5 mg/L of DPS can achieve a roughness as low as 1.211 µm[6]. Thiourea, in combination with other additives like gelatin and chloride ions, has been shown to decrease the surface roughness of deposited copper[1]. Given that SMTA contains a thiol group, it is reasonable to hypothesize that it would also contribute to a smoother deposit. Furthermore, the nitrogen-containing tetrazole ring suggests a potential leveling effect, which is a desirable characteristic for achieving uniform coatings on complex geometries[4].
Experimental Protocols for Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate and compare these additives.
Corrosion Inhibition Efficacy
This technique is used to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
-
Electrode Preparation: Prepare working electrodes of the metal to be tested (e.g., copper, mild steel) with a consistent surface area. Polish the surface to a mirror finish and clean with appropriate solvents.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh) in the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize for 30-60 minutes until a steady OCP is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine i_corr. The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
EIS provides information about the resistance of the protective film formed by the inhibitor.
-
Cell and Electrode Setup: The setup is the same as for potentiodynamic polarization.
-
OCP Stabilization: Stabilize the system at the OCP.
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The data is then fitted to an equivalent electrical circuit to determine the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion inhibition. The IE% can be calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100
Electroplating Performance
The Hull cell is a trapezoidal cell that allows for the evaluation of the deposit appearance over a wide range of current densities on a single test panel.
-
Bath Preparation: Prepare the electroplating bath with the desired metal salt concentration, pH, and temperature. Add the sulfur-containing additive at various concentrations to different bath samples.
-
Cell Setup: Place a clean, polished cathode panel at the angled side of the Hull cell and the appropriate anode at the opposite side.
-
Plating: Apply a specific current (e.g., 1-5 A) for a set duration (e.g., 5-10 minutes)[7].
-
Evaluation: Visually inspect the plated panel to assess the bright plating range, burning at high current densities, and dullness at low current densities. This provides a qualitative assessment of the additive's performance as a brightener and leveler.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to quantitatively assess the surface roughness and grain structure of the electrodeposited layer.
-
Sample Preparation: Plate coupons under controlled conditions (current density, temperature, agitation) with and without the additive. For non-conductive substrates, a conductive coating (e.g., gold or carbon) may be necessary for SEM analysis[8][9].
-
SEM Imaging: Obtain high-resolution images of the deposit surface to observe the grain size, shape, and any defects.
-
AFM Analysis: Scan a representative area of the deposit to obtain a three-dimensional topographic map. From this map, quantitative data such as the root-mean-square (RMS) roughness can be calculated, providing a direct measure of the leveling and grain refining capabilities of the additive.
Conclusion: The Promise of a Multifunctional Additive
Based on the available evidence and logical inference from structurally similar compounds, Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate emerges as a promising multifunctional additive. Its unique chemical architecture, combining a highly effective mercaptotetrazole group for surface adsorption and corrosion inhibition with an acetate moiety for improved solubility, suggests a superior performance profile compared to simpler sulfur-containing compounds in certain applications.
While thiourea and various sulfonates remain industry workhorses, the potential for SMTA to act as both a potent corrosion inhibitor and an effective leveling and brightening agent in electroplating warrants further direct comparative studies. The experimental protocols outlined in this guide provide a robust framework for such evaluations. For researchers and drug development professionals, the versatility of SMTA as a building block for more complex molecules also presents exciting opportunities. The continued exploration of such multifunctional additives will undoubtedly pave the way for advancements in materials science and industrial chemistry.
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A comparative analysis of the adsorption properties of different tetrazole compounds on copper surfaces
A Comparative Guide to the Adsorption Properties of Tetrazole Compounds on Copper Surfaces
This guide provides an in-depth comparative analysis of the adsorption properties of different tetrazole compounds on copper surfaces, tailored for researchers, scientists, and professionals in materials science and corrosion prevention. We will explore the structural nuances of various tetrazole derivatives and their corresponding efficacy as corrosion inhibitors, supported by experimental data and theoretical insights.
Introduction: The Imperative of Copper Protection
Copper and its alloys are indispensable in numerous industrial applications due to their excellent thermal and electrical conductivity.[1] However, their susceptibility to corrosion in aggressive environments necessitates the use of corrosion inhibitors. Organic heterocyclic compounds, particularly tetrazoles, have emerged as a highly effective class of inhibitors. Their efficacy is primarily attributed to their ability to adsorb onto the copper surface, forming a protective barrier against corrosive agents.[2] The molecular structure of the tetrazole compound dictates the strength and nature of this adsorption, making a comparative analysis essential for selecting or designing optimal inhibitors.
The core of their protective action lies in the adsorption process, which can be a physical interaction (physisorption), a chemical bond formation (chemisorption), or a combination of both.[1] This guide will dissect these interactions for various tetrazole derivatives, providing a clear rationale for their performance differences.
The Adsorption Mechanism: A Tale of Two Interactions
The adsorption of a tetrazole inhibitor onto a copper surface is a complex process governed by the electronic structure of the molecule, the nature of the copper surface (whether it is a pure metal or oxidized), and the surrounding environment.[3][4] The tetrazole ring, with its multiple nitrogen atoms, possesses lone pairs of electrons and π-electrons, which are crucial for the adsorption process.[5]
-
Chemisorption: This involves the formation of coordinate covalent bonds between the heteroatoms (primarily nitrogen) in the tetrazole ring and the vacant d-orbitals of copper atoms on the surface. This strong interaction often leads to the formation of a durable, protective complex layer.[2]
-
Physisorption: This is a weaker, electrostatic interaction between the charged inhibitor molecules and the charged copper surface.
Often, the process is a synergistic combination termed physicochemical adsorption.[1] The specific orientation of the adsorbed molecule—parallel or perpendicular to the surface—also plays a significant role in the effectiveness of the protective film.[6][7]
Comparative Analysis of Tetrazole Derivatives
The true value of tetrazoles as corrosion inhibitors lies in the versatility of their core structure. By modifying the substituent group at the 5-position of the tetrazole ring, the electronic properties and, consequently, the adsorption behavior of the molecule can be finely tuned. Here, we compare a few key derivatives to illustrate this principle.
Case Study 1: 5-Amino-1H-tetrazole (ATAH) vs. 5-Mercapto-1-methyltetrazole (MTAH)
A recent study compared the inhibition performance of ATAH and MTAH on copper in a simulated seawater environment.[1] The key findings are summarized below:
| Compound | Functional Group | Max. Inhibition Efficiency (Copper) | Adsorption Mechanism |
| 5-Amino-1H-tetrazole (ATAH) | Amino (-NH2) | 98% at 0.01 M | Physicochemical |
| 5-Mercapto-1-methyltetrazole (MTAH) | Mercapto (-SH) | Lower than ATAH | Physicochemical |
Analysis: The superior performance of ATAH is attributed to the presence of the amino group.[1] This group enhances the electron-donating ability of the molecule, leading to stronger coordination with the copper surface. Both compounds were found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer film on the copper surface.[1]
Case Study 2: The Influence of Aromatic Substituents - 5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT) vs. 5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT)
In an acidic medium (0.5 M H₂SO₄), the nature of the heterocyclic substituent dramatically impacts inhibition efficiency.
| Compound | Substituent Group | Max. Inhibition Efficiency (at 0.25 mM) | Key Adsorption Factors |
| 5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT) | Thienyl | 98.9% | Presence of sulfur atom, planar structure |
| 5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT) | Pyridyl | Lower than 2-THTT | Nitrogen in pyridyl ring |
Analysis: The exceptional efficiency of 2-THTT, even at very low concentrations, is a testament to the synergistic effect of the tetrazole ring and the thienyl substituent.[8][9] Quantum chemical calculations reveal that the presence of the sulfur atom in the thienyl ring provides an additional active center for adsorption.[8][9] The planarity of these molecules also facilitates effective surface coverage. Both inhibitors were shown to obey the Langmuir adsorption isotherm.[8][10]
Case Study 3: The Role of Electron-Donating vs. Electron-Withdrawing Groups
Theoretical studies using Density Functional Theory (DFT) have provided profound insights into how substituents modify the adsorption energy of tetrazoles on copper surfaces.[5][7]
-
Electron-Donating Groups (e.g., -CH₃, -OH): These groups increase the electron density on the tetrazole ring, particularly on the nitrogen atoms. This enhances the molecule's ability to donate electrons to the vacant d-orbitals of copper, resulting in a stronger chemical bond and higher adsorption energy.[5][7]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups have the opposite effect, reducing the electron-donating capacity of the tetrazole ring and generally leading to weaker adsorption.
DFT calculations have consistently shown that tetrazole derivatives with electron-donating groups form a more stable and protective film on the copper surface.[5][7]
Experimental Methodologies for Adsorption Analysis
To obtain reliable and comparable data on the adsorption properties of tetrazole inhibitors, a multi-faceted experimental approach is required.
Electrochemical Techniques
These methods probe the inhibitor's effect on the electrochemical processes of corrosion in real-time.[11]
Protocol 1: Potentiodynamic Polarization (PDP)
-
Electrode Preparation: A copper specimen is embedded in an insulating resin, leaving a defined surface area exposed. The surface is mechanically polished with successively finer grades of abrasive paper, followed by polishing with alumina slurry to a mirror finish. It is then rinsed with deionized water and ethanol and dried.
-
Cell Setup: A standard three-electrode electrochemical cell is used, containing the copper working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Electrolyte: The corrosive medium (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution) is prepared. A blank measurement is taken first. Then, the tetrazole inhibitor is added to the electrolyte at various concentrations (e.g., 0.1 mM to 10 mM).
-
Measurement: The open-circuit potential (OCP) is allowed to stabilize for approximately 30-60 minutes. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Corrosion potential (Ecorr) and corrosion current density (icorr) are extracted from the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: The same electrode and cell setup as in PDP is used.
-
Measurement: After OCP stabilization in the electrolyte with and without the inhibitor, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The IE% can be calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.
Surface Analysis Techniques
These techniques provide direct visual and compositional evidence of the adsorbed inhibitor film.[12]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the copper surface, revealing the morphology before and after immersion in the corrosive medium with and without the inhibitor. A smoother, less damaged surface in the presence of the inhibitor confirms its protective action.[12]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule (like N and S) on the copper surface.[12]
Quantum Chemical Calculations
Computational methods like Density Functional Theory (DFT) are invaluable for elucidating the adsorption mechanism at the molecular level.[13] These calculations can predict:
-
Adsorption Energy (Eads): A more negative Eads indicates a stronger, more stable adsorption.[5]
-
Electronic Properties: Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insights into the electron-donating and accepting capabilities of the inhibitor molecule.[5]
Data Visualization and Interpretation
To facilitate a clear comparison, the key performance metrics of the discussed tetrazole derivatives are summarized below.
Table 1: Comparative Performance of Selected Tetrazole Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| ATAH | 3.5% NaCl | 0.01 M | Electrochemical | 98 | [1] |
| 2-THTT | 0.5 M H₂SO₄ | 0.25 mM | EIS | 98.9 | [8][9] |
| PT | H₂SO₄ | - | Experimental/DFT | Base | [5] |
| 5-4-BPT | H₂SO₄ | - | Experimental/DFT | Higher than PT | [5] |
The data clearly demonstrates that structural modifications to the tetrazole ring significantly influence its protective capabilities.
Visualizing the Workflow
The process of evaluating a new tetrazole inhibitor can be systematically visualized.
Caption: A typical workflow for the comparative analysis of tetrazole inhibitors.
Visualizing the Adsorption Mechanism
The interaction between a tetrazole molecule and the copper surface can be represented conceptually.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu 2 O(111) and Cu 2 O(111)-w/o-Cu CUS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03647J [pubs.rsc.org]
- 4. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enhancing Coating Ductility: Validating the Role of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
For researchers and scientists in materials science and drug development, the physical properties of coatings are paramount. Among these, ductility—the ability of a coating to deform under tensile stress without fracturing—is critical for applications requiring flexibility and durability. This guide provides an in-depth technical analysis of strategies to improve coating ductility, with a special focus on the potential role of "Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate." While direct, extensive data on this specific compound's efficacy in enhancing coating ductility is emerging, we will explore its theoretical potential based on the known functionalities of tetrazole derivatives and compare it with established industry alternatives.
The Critical Nature of Coating Ductility
Brittle coatings are prone to cracking when the substrate is bent, impacted, or undergoes thermal expansion and contraction. This failure not only compromises the aesthetic quality of the product but also exposes the underlying material to environmental degradation, such as corrosion.[1] In fields like flexible electronics, automotive finishes, and protective linings, enhancing coating ductility is a key area of research and development.
Unveiling Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate: A Candidate for Ductility Enhancement?
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is a multifunctional heterocyclic compound.[2] Its structure, featuring a tetrazole ring, a mercapto group, and an acetate group, suggests several mechanisms through which it could potentially influence coating properties.
Chemical Profile:
| Property | Value |
| IUPAC Name | sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate |
| Molecular Formula | C3H3N4NaO2S |
| Molecular Weight | 182.13 g/mol |
| Appearance | White to orange to green powder/crystal |
| Melting Point | 250 °C (decomposes) |
| Solubility | Soluble in water; Insoluble in ether, ethanol |
Source: TCI Chemicals, 2026[3]
Proposed Mechanism of Action in Coatings:
While direct studies on this compound's role in coating ductility are not yet widely published, the known chemistry of mercapto-tetrazole derivatives allows us to hypothesize potential mechanisms:
-
Plasticization Effect: The flexible acetate side chain could act as an internal plasticizer, increasing the free volume within the polymer matrix of the coating and allowing for greater chain mobility. This increased mobility would enable the coating to deform more readily under stress.
-
Intermolecular Interactions: The tetrazole ring and the mercapto group can participate in various intermolecular interactions, such as hydrogen bonding and coordination with metal substrates or pigments. These interactions could create a more resilient network within the coating, capable of dissipating stress more effectively.
-
Improved Adhesion: Some research has indicated that the incorporation of mercaptotetrazole derivatives into resin formulations can improve adhesion.[2] Enhanced adhesion to the substrate can contribute to the overall flexibility of the coating system, as it prevents delamination during bending.
The following diagram illustrates the potential interactions of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate within a coating matrix.
Caption: Potential interactions of the additive within a coating matrix.
A Comparative Guide to Ductility-Enhancing Additives
To provide a comprehensive overview, the following table compares the hypothesized potential of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate with established additives used to improve coating ductility.
| Additive Type | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Hypothesized: Mercapto-Tetrazole Derivative | Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | Internal plasticization, enhanced intermolecular interactions, improved adhesion. | Potentially multifunctional (ductility, adhesion, corrosion inhibition). May have good thermal stability. | Limited direct data available. Synthesis can be complex.[2] Cost may be a factor. |
| Plasticizers | Phthalates, benzoates, citrates | Increase free volume between polymer chains, lowering the glass transition temperature (Tg). | Highly effective at increasing flexibility. Wide variety of options available. | Can migrate out of the coating over time, leading to embrittlement. May have environmental or health concerns. |
| Reactive Diluents | Glycidyl ethers, acrylates | Covalently bond into the polymer network, introducing flexible segments. | Permanent modification of the coating. Low volatility. | Can affect other properties like hardness and chemical resistance. May require specific curing conditions. |
| Flexible Resins/Polymers | Polyurethanes, elastomeric acrylics | Blended with the primary coating resin to impart inherent flexibility. | Significant improvement in ductility and impact resistance. | Can be expensive. May compromise hardness and solvent resistance. |
| Nanoparticles | Nanosilica, carbon nanotubes | Reinforce the polymer matrix at the nanoscale, preventing crack propagation. | Can improve ductility without significantly sacrificing hardness. Can add other functionalities (e.g., UV resistance). | Dispersion can be challenging. Can increase viscosity. |
Experimental Validation of Coating Ductility
To rigorously assess the performance of any ductility-enhancing additive, standardized testing protocols are essential. The following outlines key experimental workflows.
Workflow for Evaluating Coating Ductility
Caption: Experimental workflow for validating coating ductility.
Detailed Experimental Protocols
1. Mandrel Bend Test (ASTM D522 / ISO 1519)
-
Objective: To determine the resistance to cracking of a coating on a sheet metal substrate when bent around a cylindrical or conical mandrel.
-
Methodology:
-
Coat standardized metal panels (e.g., steel or aluminum) with the control and experimental formulations to a specified dry film thickness.
-
Cure the coated panels as required.
-
Secure the panel in the bend test apparatus.
-
Bend the panel over a mandrel of a specified diameter (cylindrical) or along a conical mandrel.
-
Examine the bent surface under magnification for any signs of cracking, flaking, or delamination.
-
The result is reported as the smallest mandrel diameter at which the coating does not fail.
-
2. Impact Resistance Test (ASTM D2794 / ISO 6272)
-
Objective: To evaluate the resistance of a coating to rapid deformation (impact).
-
Methodology:
-
Prepare and cure coated panels as described above.
-
Place the panel in the impact tester.
-
A standard weight is dropped from a specified height onto the panel.
-
The impact can be on the coated side (direct impact) or the uncoated side (reverse impact).
-
The impacted area is then examined for cracking and delamination.
-
The result is reported as the maximum impact (in-lbs or Joules) the coating can withstand without failure.
-
Conclusion and Future Outlook
While the direct application of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate as a ductility-enhancing additive in coatings is an area requiring further empirical validation, its chemical structure presents a compelling case for its potential. The hypothesized mechanisms of internal plasticization and enhanced intermolecular interactions, supported by the known properties of related tetrazole derivatives, warrant investigation.
For researchers and formulators, the path forward involves the systematic evaluation of this and other novel additives using the standardized protocols outlined in this guide. By comparing the performance of new candidates against established alternatives, the coatings industry can continue to innovate and develop next-generation materials with superior flexibility and durability.
References
-
Danick Specialties & Support. Formulating for Improved Flexibility and Impact Resistance. [Link]
-
Coatings World. Performance Enhancing Additives. [Link]
-
ResearchGate. (PDF) Inclusion of 5-Mercapto-1-Phenyl-Tetrazole into β-Cyclodextrin for Entrapment in Silane Coatings: An Improvement in Bronze Corrosion Protection. [Link]
-
ASTM International. Standard Test Method for Ductility of Bituminous Materials. [Link]
-
American Coatings Association. Enhancing Functionality with Novel Additives. [Link]
-
HM Royal. Enhancing Coatings, Sealants, and Adhesives with Rheology Modifiers. [Link]
-
LinkedIn. Here's a cheat sheet for ASTM coating testing standards. [Link]
-
Wewon Environmental Chambers Co. Ltd. Standard Guide for Testing Industrial Protective Coatings. [Link]
-
ResearchGate. Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. [Link]
-
MDPI. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]
-
National Institutes of Health. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. [Link]
-
LinkedIn. How to deal with the high brittleness of nickel plating? [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
